2-Acetamido-5-methylthiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-4-3-7-6(10-4)8-5(2)9/h3H,1-2H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAPKQNASNXGQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20305403 | |
| Record name | 2-Acetamido-5-methylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20305403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61996-32-5 | |
| Record name | 61996-32-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170683 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Acetamido-5-methylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20305403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Acetamido-5-methylthiazole: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Acetamido-5-methylthiazole, a derivative of the versatile 2-aminothiazole scaffold, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, structural features, and known biological activities. While specific experimental data for this compound is limited in publicly available literature, this document consolidates available information on closely related analogues to offer valuable insights for researchers. This guide includes a detailed, adaptable synthesis protocol, predicted spectral data, and a summary of the biological targets and pathways associated with the broader class of N-acylthiazole derivatives.
Chemical Structure and Properties
This compound, with the IUPAC name N-(5-methylthiazol-2-yl)acetamide, is characterized by a central thiazole ring functionalized with a methyl group at the 5-position and an acetamido group at the 2-position.
Chemical Structure:
Physicochemical Properties
Quantitative experimental data for this compound is not extensively reported. The following table summarizes its basic molecular properties and includes predicted values and data from closely related compounds for reference.
| Property | Value | Source/Notes |
| Molecular Formula | C₆H₈N₂OS | PubChem CID: 298507 |
| Molecular Weight | 156.21 g/mol | PubChem CID: 298507 |
| CAS Number | 61996-32-5 | |
| Appearance | Predicted: White to off-white solid | Based on similar N-acylthiazole compounds. |
| Melting Point | Data not available | N-(thiazol-2-yl)acetamide: 159-160 °C[1] |
| Boiling Point | Data not available | Predicted: 367.7±15.0 °C[1] |
| Solubility | Data not available | Expected to be soluble in organic solvents. |
Synthesis and Experimental Protocols
The synthesis of this compound can be readily achieved through the acylation of 2-amino-5-methylthiazole. The following protocol is adapted from established methods for the synthesis of N-acylthiazole derivatives[2][3].
Reaction Scheme:
2-Amino-5-methylthiazoleAcetyl Chloridethis compound
Detailed Experimental Protocol:
Materials:
-
2-Amino-5-methylthiazole
-
Acetyl chloride
-
Anhydrous acetone (or other suitable aprotic solvent like dichloromethane or tetrahydrofuran)
-
Triethylamine (or another non-nucleophilic base)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-methylthiazole (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous acetone.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Spectroscopic Data (Predicted)
¹H NMR (Predicted):
-
δ ~ 2.2-2.4 ppm (s, 3H): Protons of the methyl group on the thiazole ring (-C-CH₃).
-
δ ~ 2.1-2.3 ppm (s, 3H): Protons of the acetyl methyl group (-C(=O)-CH₃).
-
δ ~ 7.0-7.5 ppm (s, 1H): Proton on the thiazole ring.
-
δ ~ 10.0-12.0 ppm (br s, 1H): Amide proton (-NH-). The chemical shift of the amide proton can be highly variable depending on the solvent and concentration.
¹³C NMR (Predicted):
-
δ ~ 12-15 ppm: Carbon of the methyl group on the thiazole ring.
-
δ ~ 23-26 ppm: Carbon of the acetyl methyl group.
-
δ ~ 115-125 ppm: C4 carbon of the thiazole ring.
-
δ ~ 140-150 ppm: C5 carbon of the thiazole ring.
-
δ ~ 155-165 ppm: C2 carbon of the thiazole ring.
-
δ ~ 168-172 ppm: Carbonyl carbon of the acetamido group.
Infrared (IR) Spectroscopy (Predicted):
-
~3250-3400 cm⁻¹: N-H stretching vibration of the amide.
-
~2900-3000 cm⁻¹: C-H stretching vibrations of the methyl groups.
-
~1660-1690 cm⁻¹: C=O stretching vibration (Amide I band), which is a strong absorption.
-
~1520-1570 cm⁻¹: N-H bending and C-N stretching vibrations (Amide II band).
-
~1400-1600 cm⁻¹: C=C and C=N stretching vibrations within the thiazole ring.
Mass Spectrometry (Predicted):
-
Molecular Ion (M⁺): m/z = 156.
-
Key Fragmentation Pattern: Expect fragmentation corresponding to the loss of the acetyl group (CH₃CO, 43 Da) leading to a fragment at m/z = 113, and other characteristic cleavages of the thiazole ring.
Biological Activities and Potential Signaling Pathways
While specific biological studies on this compound are scarce, the broader class of N-(thiazol-2-yl)acetamide derivatives has demonstrated a range of significant biological activities, primarily in the realm of oncology.
Anticancer Activity:
-
Tubulin Polymerization Inhibition: Several N-acylthiazole derivatives have been identified as inhibitors of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
-
Kinase Inhibition: The thiazole scaffold is a known "privileged structure" in medicinal chemistry and has been incorporated into various kinase inhibitors. Derivatives of 2-acetamidothiazole may target protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) kinase.
-
Apoptosis Induction: N-(thiazol-2-yl)acetamide derivatives have been shown to induce apoptosis in cancer cells through the activation of the caspase cascade. This involves the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), leading to programmed cell death[4].
Antimicrobial Activity:
-
Urease Inhibition: Some thiazole derivatives have been investigated as urease inhibitors. Urease is an important virulence factor for several pathogenic bacteria, and its inhibition can be a strategy for developing new antimicrobial agents.
Logical Relationship of Anticancer Activity
The following diagram illustrates the potential mechanism of action for anticancer activity based on related compounds.
Caption: Potential anticancer mechanisms of this compound derivatives.
Experimental Workflow for Synthesis and Characterization
The following diagram outlines a typical experimental workflow for the synthesis and characterization of this compound.
Caption: A typical workflow for the synthesis and characterization of this compound.
Conclusion
This compound represents a molecule of interest for further investigation, given the established biological significance of the N-acylthiazole scaffold. While a comprehensive experimental characterization of this specific compound is not yet widely available, this guide provides a solid foundation for researchers by consolidating information from closely related analogues. The provided synthesis protocol offers a reliable method for its preparation, and the predicted spectral data can aid in its characterization. The exploration of its potential anticancer and antimicrobial activities, guided by the known targets of similar compounds, presents a promising avenue for future research and drug development efforts. Further studies are warranted to fully elucidate the specific chemical properties and biological functions of this compound.
References
- 1. Buy Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl)- | 64387-67-3 [smolecule.com]
- 2. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
The Multifaceted Biological Activities of 2-Acetamido-5-methylthiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, underpinning the structure of numerous pharmacologically active compounds. Among its myriad derivatives, those featuring a 2-acetamido-5-methylthiazole scaffold have garnered significant attention for their broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic insights into these promising compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Derivatives of this compound have demonstrated notable cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| AMT-1 | MCF-7 (Breast) | 2.57 ± 0.16 | [1] |
| HepG2 (Liver) | 7.26 ± 0.44 | [1] | |
| AMT-2 | K563 (Leukemia) | 16.3 | [2] |
| MCF-7 (Breast) | 20.2 | [2] | |
| HT-29 (Colon) | 21.6 | [2] | |
| AMT-3 | A549 (Lung) | 20.6 ± 0.3 | [3] |
Signaling Pathways in Anticancer Activity
A frequently implicated target of thiazole derivatives in cancer is the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain this compound derivatives have been shown to inhibit key kinases within this pathway, leading to the induction of apoptosis (programmed cell death) in cancer cells.[4]
References
- 1. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacophore of 2-Aminothiazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a versatile template for the design of potent and selective therapeutic agents across various disease areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides a comprehensive investigation into the pharmacophore of 2-aminothiazole derivatives, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing the intricate signaling pathways they modulate.
Core Pharmacophoric Features
The 2-aminothiazole core consists of a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, with an exocyclic amine group at the C2 position. This arrangement confers a unique set of properties that are crucial for its biological activity. The essential pharmacophoric elements can be summarized as follows:
-
Hydrogen Bond Donor/Acceptor: The endocyclic nitrogen and the exocyclic amino group can act as both hydrogen bond donors and acceptors, allowing for critical interactions with the amino acid residues in the binding pockets of target proteins.
-
Aromatic System: The thiazole ring is an aromatic system that can engage in π-π stacking and other non-covalent interactions with aromatic residues of the target protein.
-
Versatile Substitution Points: The 2-aminothiazole scaffold offers multiple positions (the N-2 amino group, and the C4 and C5 positions of the thiazole ring) for chemical modification. This allows for the fine-tuning of the molecule's steric, electronic, and pharmacokinetic properties to achieve desired potency and selectivity.
The strategic modification of these substitution points has led to the development of numerous potent inhibitors of various enzymes and receptors.
Quantitative Data Summary: Structure-Activity Relationships
The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of the substituents on the thiazole ring. The following tables summarize the in vitro activity of selected derivatives against key biological targets.
Anticancer Activity: Kinase Inhibition
2-Aminothiazole derivatives have shown significant promise as inhibitors of various protein kinases implicated in cancer progression.
| Compound ID | Target Kinase | R1 (N-2 position) | R2 (C4 position) | R3 (C5 position) | IC50 (nM) | Cell Line | Reference |
| Dasatinib | Src family kinases, Abl | 2-chloro-6-methylphenyl | - | -carboxamide | <1 | K562 | [1] |
| 1 | Aurora Kinase A | Substituted pyrimidine | - | - | 5 | - | [2] |
| 2 | Aurora Kinase A | Substituted pyrimidine | - | - | 8 | - | [2] |
| 3 | Aurora Kinase B | Substituted pyrimidine | - | - | 3 | - | [2] |
| CK2i-1 | CK2 | - | Naphthalen-2-yl | - | 600 | - | [3] |
| 20 | - | 3-(4-methylbenzylamino)propanamide | 4,5-butylidene fused ring | - | 4,890 | H1299 | [4] |
| 20 | - | 3-(4-methylbenzylamino)propanamide | 4,5-butylidene fused ring | - | 4,030 | SHG-44 | [4] |
| 28 | - | Substituted phenyl | - | - | 630 | HT29 | [4] |
Antimicrobial Activity
The 2-aminothiazole scaffold is also a key component in the development of novel antimicrobial agents.
| Compound ID | Target Organism | R1 (N-2 position) | R2 (C4 position) | R3 (C5 position) | MIC (µg/mL) | Reference |
| SMB-1 | S. aureus | H | 4-acetanilido | H | - | [5] |
| SMB-2 | S. aureus | Benzylidene | 4-acetanilido | H | - | [5] |
| SMB-6 | S. aureus | 4-chlorobenzylidene | 4-acetanilido | H | - | [5] |
| 117 (R1=OCH3) | E. coli | - | Aryl | - | - | [6] |
| 124 (3,4-dichlorophenyl) | S. aureus | 3,4-dichlorophenylthioureido | - | - | 4-16 | [6] |
| 144 | B. cereus | 4-hydroxy-3-methoxybenzylidene | Phenyl | H | - | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of 2-aminothiazole derivatives.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro potency of a 2-aminothiazole derivative against a target protein kinase.
Materials:
-
Recombinant human protein kinase (e.g., Aurora A, CK2, Lck)
-
Kinase-specific substrate peptide
-
Test 2-aminothiazole derivative (dissolved in 100% DMSO)
-
Adenosine 5'-triphosphate (ATP), high purity
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM dithiothreitol (DTT), 0.1 mM Na3VO4, 10 mM MgCl2)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation:
-
Prepare a working dilution of the kinase in Kinase Assay Buffer.
-
Prepare a stock solution of the substrate peptide in deionized water.
-
Prepare a serial dilution of the test compound in DMSO.
-
-
Assay Reaction:
-
In a microcentrifuge tube, prepare a master mix containing the Kinase Assay Buffer, recombinant kinase, and substrate peptide.
-
Add a small volume (e.g., 1 µL) of the diluted test compound or DMSO (for the no-inhibitor control) to the wells of the assay plate.
-
Add the kinase reaction master mix to each well.
-
Initiate the kinase reaction by adding ATP to each well. The final concentration of ATP should be close to its Km value for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by adding the detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™ reagent).
-
Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced, which is inversely related to the kinase activity in the presence of an inhibitor.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of 2-aminothiazole derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear, flat-bottom tissue culture plates
-
Test 2-aminothiazole derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Plating:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by pipetting up and down.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.
-
Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)
This method is used to determine the susceptibility of a bacterial strain to a 2-aminothiazole derivative.
Materials:
-
Bacterial strain to be tested
-
Mueller-Hinton agar plates
-
Sterile cotton swabs
-
Test 2-aminothiazole derivative
-
Sterile filter paper disks
-
Forceps
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the inoculum and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.
-
-
Disk Application:
-
Impregnate sterile filter paper disks with a known concentration of the 2-aminothiazole derivative.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 16-18 hours.
-
-
Result Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
The size of the zone of inhibition is used to determine whether the bacterium is susceptible, intermediate, or resistant to the compound, based on standardized interpretive charts.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by 2-aminothiazole derivatives and the workflows of the experimental protocols described above.
Signaling Pathways
Experimental Workflows
Conclusion
The 2-aminothiazole scaffold remains a highly attractive and versatile pharmacophore in modern drug discovery. Its inherent ability to engage in crucial molecular interactions, coupled with the synthetic tractability that allows for extensive structure-activity relationship exploration, ensures its continued prominence in the development of novel therapeutics. The data and protocols presented in this guide offer a foundational resource for researchers aiming to design, synthesize, and evaluate new 2-aminothiazole derivatives with improved potency, selectivity, and drug-like properties. Further investigation into the complex signaling networks modulated by these compounds will undoubtedly unveil new therapeutic opportunities and refine our understanding of their mechanism of action at a molecular level.
References
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Characterization of Novel 2-Acetamido-5-methylthiazole Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of novel 2-acetamido-5-methylthiazole analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological properties, including anticancer and antioxidant activities. This document offers detailed experimental protocols, structured data for comparative analysis, and visualizations of relevant biological pathways to aid researchers in the exploration and development of these promising molecules.
Synthesis of this compound Analogs
The synthesis of this compound analogs is typically achieved through a two-step process. The initial and crucial step is the formation of the 2-amino-5-methylthiazole core, most commonly accomplished via the Hantzsch thiazole synthesis. This is followed by the acetylation of the 2-amino group to yield the final 2-acetamido derivatives.
A generalized synthetic workflow is presented below:
Caption: General workflow for the synthesis and characterization of this compound analogs.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-methylthiazole (Hantzsch Synthesis)
This protocol describes the synthesis of the 2-aminothiazole core, a key precursor.
Materials and Reagents:
-
α-halo ketone (e.g., chloroacetone)
-
Thiourea
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1.0 equivalent) in ethanol.
-
To this solution, add the α-halo ketone (1.0 equivalent) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude 2-amino-5-methylthiazole.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Acetylation of 2-Amino-5-methylthiazole
This protocol details the conversion of the 2-amino precursor to the final 2-acetamido analog.[1]
Materials and Reagents:
-
2-Amino-5-methylthiazole
-
Acetic anhydride or Acetyl chloride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-amino-5-methylthiazole (1.0 equivalent) in a suitable solvent such as dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add pyridine (1.1 equivalents) to the solution.
-
Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude N-(5-methylthiazol-2-yl)acetamide can be purified by column chromatography on silica gel or by recrystallization.
Characterization of this compound Analogs
The synthesized compounds are characterized using a combination of spectroscopic techniques to confirm their structure and assess their purity.
Spectroscopic Data
The following tables summarize typical spectral data for this compound and its analogs.
Table 1: 1H NMR Spectral Data of Representative this compound Analogs (in DMSO-d6)
| Compound | R1 | R2 | δ (ppm) of -CH3 (thiazole) | δ (ppm) of -CH3 (acetyl) | δ (ppm) of Thiazole-H | δ (ppm) of NH | Other characteristic peaks (δ, ppm) |
| 1a | -H | -CH3 | 2.30-2.35 | 2.10-2.15 | 7.10-7.20 (s) | 12.0-12.2 (br s) | - |
| 1b | -Phenyl | -CH3 | 2.40-2.45 | 2.15-2.20 | - | 12.5-12.7 (br s) | 7.20-7.50 (m, Ar-H) |
| 1c | -COOEt | -CH3 | 2.50-2.55 | 2.20-2.25 | - | 12.3-12.5 (br s) | 1.25-1.35 (t, -CH3), 4.20-4.30 (q, -CH2) |
Table 2: 13C NMR Spectral Data of Representative this compound Analogs (in DMSO-d6)
| Compound | R1 | R2 | δ (ppm) of C2 (thiazole) | δ (ppm) of C4 (thiazole) | δ (ppm) of C5 (thiazole) | δ (ppm) of -CH3 (thiazole) | δ (ppm) of C=O (acetyl) | δ (ppm) of -CH3 (acetyl) | Other characteristic peaks (δ, ppm) |
| 1a | -H | -CH3 | 158-160 | 140-142 | 120-122 | 11-13 | 168-170 | 22-24 | - |
| 1b | -Phenyl | -CH3 | 157-159 | 148-150 | 125-127 | 14-16 | 168-170 | 22-24 | 126-135 (Ar-C) |
| 1c | -COOEt | -CH3 | 159-161 | 145-147 | 115-117 | 16-18 | 168-170 | 22-24 | 14.5 (-CH3), 60.5 (-CH2), 162.0 (C=O, ester) |
Table 3: IR and Mass Spectral Data of Representative this compound Analogs
| Compound | R1 | R2 | IR (KBr, cm-1) νmax | MS (m/z) [M+H]+ |
| 1a | -H | -CH3 | 3200-3100 (N-H), 1680-1660 (C=O, amide), 1550-1530 (C=N) | 157.06 |
| 1b | -Phenyl | -CH3 | 3250-3150 (N-H), 1690-1670 (C=O, amide), 1560-1540 (C=N) | 233.09 |
| 1c | -COOEt | -CH3 | 3300-3200 (N-H), 1720-1700 (C=O, ester), 1685-1665 (C=O, amide) | 229.08 |
Physicochemical Data
Table 4: Physicochemical Properties of Representative this compound Analogs
| Compound | R1 | R2 | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| 1a | -H | -CH3 | C6H8N2OS | 156.21 | 160-162 | 85-90 |
| 1b | -Phenyl | -CH3 | C12H12N2OS | 232.30 | 218-220 | 80-85 |
| 1c | -COOEt | -CH3 | C9H12N2O3S | 228.27 | 185-187 | 75-80 |
Biological Activities and Signaling Pathways
This compound analogs have been reported to exhibit a range of biological activities, with anticancer and antioxidant effects being the most prominent.
Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest
Many thiazole-containing compounds exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest in cancer cells.
Bcl-2/Bax Apoptosis Pathway:
A key mechanism for apoptosis induction involves the modulation of the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated. This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent activation of caspases, ultimately leading to cell death.[2]
References
Potential Therapeutic Targets of 2-Acetamido-5-methylthiazole: A Technical Guide for Drug Discovery Professionals
Disclaimer: This technical guide outlines the potential therapeutic targets of 2-Acetamido-5-methylthiazole. Due to a lack of direct experimental data on this specific compound in the public domain, this document extrapolates potential activities based on structurally related 2-aminothiazole and 5-methylthiazole derivatives. The information herein is intended to guide future research and development efforts.
Executive Summary
The thiazole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. This compound, a derivative of this versatile heterocycle, holds therapeutic promise across several key areas, including oncology, inflammation, and neurodegenerative diseases. While direct studies on this compound are limited, analysis of structurally similar molecules suggests potential interactions with critical biological targets. This guide provides an in-depth overview of these potential targets, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways to support further investigation into the therapeutic utility of this compound.
Potential Therapeutic Areas and Molecular Targets
Based on the bioactivity of structurally analogous compounds, this compound is predicted to have potential applications in the following therapeutic areas:
-
Oncology: As an anticancer agent.
-
Inflammation: As an anti-inflammatory agent.
-
Neurodegenerative Diseases: As an enzyme inhibitor.
-
Oxidative Stress-Related Conditions: As an antioxidant.
The potential molecular targets within these areas are discussed below.
Anticancer Activity
The 2-aminothiazole core is a well-established pharmacophore in oncology, with derivatives showing potent antiproliferative effects.
Several thiazole-based compounds act as tubulin polymerization inhibitors, binding to the colchicine site on β-tubulin. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
VEGFR-2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Inhibition of this receptor tyrosine kinase is a validated anticancer strategy. Thiazole derivatives have been identified as inhibitors of VEGFR-2.
Structurally related compounds have been shown to induce apoptosis in cancer cells through the modulation of the Bcl-2 family of proteins and activation of caspases.
Table 1: Anticancer Activity of Structurally Related Thiazole Derivatives
| Compound/Derivative | Cancer Cell Line | Target/Mechanism | IC50/GI50 Value |
| Thiazole-2-acetamide derivative 10a | Prostate (PC-3) | Tubulin Polymerization Inhibition | 7 ± 0.6 µM |
| Thiazole-2-acetamide derivative 10a | Breast (MCF-7) | Tubulin Polymerization Inhibition | 4 ± 0.2 µM |
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | Cervical (HeLa) | Antiproliferative | 1.6 ± 0.8 µM |
| 2-amino-thiazole-5-carboxylic acid phenylamide derivative | Leukemia (K563) | Antiproliferative | 16.3 µM |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one | Breast (MCF-7) | VEGFR-2 Inhibition | 2.57 ± 0.16 µM |
Anti-inflammatory Activity
COX enzymes are central to the inflammatory cascade, responsible for the synthesis of prostaglandins. Selective inhibition of COX-1 or COX-2 is a common strategy for anti-inflammatory drugs. Derivatives of 5-methylthiazole have been identified as selective COX-1 inhibitors, while other thiazole acetamide analogues have shown selective COX-2 inhibition.[1][2]
Table 2: Anti-inflammatory and Enzyme Inhibitory Activity of Structurally Related Thiazole Derivatives
| Compound/Derivative | Target Enzyme | Activity/Inhibition Constant |
| 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one | COX-1 | Selective Inhibition |
| N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide | COX-2 | Selective Inhibition |
| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I | Ki of 0.008 ± 0.001 µM |
| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II | Ki of 0.124 ± 0.017 µM |
| 2-amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE) | Ki of 0.129 ± 0.030 µM |
| 2-amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | Ki of 0.083 ± 0.041 µM |
Antioxidant Activity
Derivatives of 2-amino-5-methylthiazole have demonstrated the ability to scavenge superoxide radicals, suggesting a potential role in mitigating oxidative stress.[3]
Table 3: Antioxidant Activity of 2-amino-5-methylthiazole Derivatives
| Compound/Derivative | Assay | IC50 Value |
| 2-amino-5-methylthiazole derivative 6a | Superoxide Radical Scavenging | 17.2 µg/mL |
| 2-amino-5-methylthiazole derivative 6e | Superoxide Radical Scavenging | 17.2 µg/mL |
Signaling Pathways and Mechanisms of Action
Tubulin Polymerization and Cell Cycle Arrest
VEGFR-2 Signaling Pathway in Angiogenesis
COX-Mediated Prostaglandin Synthesis in Inflammation
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the potential therapeutic activities of this compound.
In Vitro Cytotoxicity: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Tubulin Polymerization Assay
Principle: This assay measures the effect of a compound on the polymerization of tubulin into microtubules. The polymerization is monitored by an increase in turbidity (light scattering) at 340 nm.
Protocol:
-
Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer. Prepare a stock solution of this compound in DMSO.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing tubulin, GTP (a required cofactor for polymerization), and the test compound at various concentrations.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Kinetic Measurement: Measure the absorbance at 340 nm every minute for 60 minutes using a temperature-controlled microplate reader.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. Determine the effect of the compound on the rate and extent of tubulin polymerization.
VEGFR-2 Kinase Assay
Principle: This is a biochemical assay that measures the ability of a compound to inhibit the kinase activity of VEGFR-2, which involves the transfer of a phosphate group from ATP to a substrate peptide.
Protocol:
-
Reagent Preparation: Prepare a kinase buffer, a solution of recombinant VEGFR-2 enzyme, a substrate peptide, and ATP. Prepare serial dilutions of this compound.
-
Kinase Reaction: In a 96-well plate, combine the kinase buffer, VEGFR-2 enzyme, and the test compound. Initiate the reaction by adding the ATP and substrate solution.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP-Glo, HTRF, or ELISA).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
COX Inhibition Assay (Fluorometric)
Principle: This assay measures the peroxidase activity of COX-1 and COX-2. The conversion of a fluorogenic probe by the enzyme in the presence of arachidonic acid results in a fluorescent product.
Protocol:
-
Reagent Preparation: Use purified recombinant human COX-1 and COX-2 enzymes. Prepare a COX assay buffer, a fluorometric probe (e.g., Amplex Red), a cofactor (e.g., hematin), and the substrate (arachidonic acid).
-
Reaction Setup: In a 96-well black microplate, add the assay buffer, probe, cofactor, and the test compound at various concentrations. Add either COX-1 or COX-2 enzyme to the respective wells.
-
Initiate Reaction: Start the reaction by adding the arachidonic acid solution.
-
Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode (e.g., Ex/Em = 535/587 nm) at 25°C for 10-30 minutes.
-
Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic curve. Determine the percent inhibition for each concentration and calculate the IC50 value for both COX-1 and COX-2 to assess selectivity.
Superoxide Radical Scavenging Assay
Principle: This assay measures the ability of a compound to scavenge superoxide radicals generated in a chemical or enzymatic system. The reduction of nitroblue tetrazolium (NBT) by superoxide radicals to a colored formazan product is inhibited in the presence of a scavenger.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing a source of superoxide radicals (e.g., a xanthine/xanthine oxidase system or a phenazine methosulfate/NADH system) and NBT in a suitable buffer.
-
Compound Addition: Add this compound at various concentrations to the reaction mixture.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 5-10 minutes).
-
Absorbance Measurement: Measure the absorbance of the formazan product at approximately 560 nm.
-
Data Analysis: Calculate the percentage of superoxide radical scavenging activity and determine the IC50 value.
Experimental Workflow Overview
Conclusion
While direct experimental evidence for the therapeutic targets of this compound is currently unavailable, the analysis of structurally related compounds provides a strong rationale for its investigation as a potential therapeutic agent. The most promising avenues for research appear to be in oncology, through the inhibition of tubulin polymerization and VEGFR-2 signaling, and in inflammatory diseases, via the modulation of COX enzymes. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers to systematically evaluate the biological activities of this compound and validate its potential as a novel therapeutic. Further in-depth studies are warranted to elucidate the precise mechanisms of action and to optimize its pharmacological profile. action and to optimize its pharmacological profile.
References
2-Acetamido-5-methylthiazole: A Technical Overview of Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the currently available data on the solubility and stability of 2-Acetamido-5-methylthiazole (CAS No. 61996-32-5), a heterocyclic compound of interest in medicinal chemistry and materials science. While comprehensive quantitative data remains limited in publicly accessible literature, this document consolidates existing qualitative information and outlines standard experimental protocols for the determination of these critical physicochemical properties.
Solubility Profile
Quantitative solubility data for this compound in a range of common laboratory solvents is not extensively documented in peer-reviewed journals or publicly available databases. However, qualitative solubility information has been reported.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility Description |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |
| Methanol | Very Slightly Soluble (when heated) |
This information is based on qualitative descriptors and should be confirmed by quantitative analysis.
Experimental Protocol for Solubility Determination (General Method)
A standard method for determining the equilibrium solubility of a compound is the shake-flask method. The following protocol outlines the general procedure.
Spectroscopic and Synthetic Profile of 2-Acetamido-5-methylthiazole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This guide will, therefore, present a generalized synthetic approach and predicted spectroscopic data based on the known characteristics of structurally similar compounds. This information is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related thiazole derivatives.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 2-Acetamido-5-methylthiazole. These predictions are based on the analysis of its structural features and comparison with known data for analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |
| ~11.5 - 12.0 | Singlet (broad) | 1H | -NH- |
| ~7.2 | Singlet | 1H | Thiazole-H4 |
| ~2.4 | Singlet | 3H | Thiazole-CH₃ |
| ~2.2 | Singlet | 3H | Acetyl-CH₃ |
| Solvent: DMSO-d₆ |
Table 2: Predicted ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~168 | C=O (amide) |
| ~158 | C2 (Thiazole) |
| ~140 | C4 (Thiazole) |
| ~125 | C5 (Thiazole) |
| ~23 | Acetyl-CH₃ |
| ~12 | Thiazole-CH₃ |
| Solvent: DMSO-d₆ |
Table 3: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3250 - 3150 | N-H stretch (amide) |
| ~1680 - 1650 | C=O stretch (amide I) |
| ~1550 - 1520 | N-H bend (amide II) |
| ~1600, ~1480 | C=N and C=C stretch (thiazole ring) |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Assignment |
| 156 | [M]⁺ (Molecular Ion) |
| 114 | [M - C₂H₂O]⁺ |
| 99 | [M - C₂H₂O - CH₃]⁺ |
| 71 | [C₃H₃N₂S]⁺ |
| Ionization Mode: Electron Ionization (EI) |
Experimental Protocols
While specific experimental protocols for the spectroscopic analysis of this compound are not available, the following are generalized methodologies typically employed for compounds of this nature.
General Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
General Protocol for Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
General Protocol for Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds, direct insertion or gas chromatography (GC-MS) can be used. For less stable compounds, techniques like electrospray ionization (ESI) from a solution may be employed.
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
-
Data Analysis: Analyze the fragmentation pattern to confirm the molecular weight and deduce structural information.
Visualizations
Generalized Workflow for Synthesis and Spectroscopic Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic analysis of a target compound like this compound.
In Silico Modeling of 2-Acetamido-5-methylthiazole Binding Affinity: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding affinity of 2-Acetamido-5-methylthiazole, a heterocyclic compound with potential pharmacological relevance. The document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery. It details the theoretical underpinnings and practical application of molecular docking and molecular dynamics simulations to predict and analyze the interaction between this compound and a putative protein target. This guide includes detailed experimental protocols, data presentation in structured tables, and visualizations of workflows and signaling pathways using the Graphviz DOT language to facilitate a deeper understanding of the computational processes involved.
Introduction
This compound is a small molecule featuring a thiazole ring, a scaffold known to be a "privileged structure" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1] The computational prediction of the binding affinity of such molecules to their biological targets is a cornerstone of modern drug discovery, offering a rapid and cost-effective means to screen potential drug candidates and elucidate their mechanisms of action.[2][3][4][5] In silico techniques, such as molecular docking and molecular dynamics (MD) simulations, are pivotal in this process, providing atomic-level insights into protein-ligand interactions.[6][7]
This guide will use Cyclin-Dependent Kinase 5 (CDK5), a protein kinase implicated in various cellular processes, as a hypothetical target for this compound to illustrate the in silico modeling workflow. The selection of CDK5 is informed by studies on other 2-aminothiazole inhibitors that have shown affinity for this target.[6][7]
Computational Methodologies
The prediction of binding affinity involves a multi-step computational approach, beginning with the preparation of the protein and ligand structures, followed by molecular docking to predict the binding pose, and culminating in molecular dynamics simulations to assess the stability of the complex and calculate binding free energy.
Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[1] The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on a defined scoring function. These scoring functions estimate the binding affinity, with lower scores typically indicating a more favorable interaction.[4]
Molecular Dynamics (MD) Simulations
MD simulations provide a more dynamic and detailed view of the protein-ligand complex by simulating the movement of atoms and molecules over time. This allows for the assessment of the stability of the predicted binding pose from docking and a more accurate calculation of the binding free energy. Common methods for binding free energy calculation from MD trajectories include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[6][7]
Experimental Protocols
This section provides detailed protocols for the in silico modeling of this compound binding to CDK5.
Preparation of Protein and Ligand
-
Protein Structure Preparation:
-
The three-dimensional crystal structure of human CDK5 is retrieved from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are removed from the PDB file.
-
Hydrogen atoms are added to the protein structure, and charges are assigned using a force field (e.g., AMBER).
-
The protein structure is energy minimized to relieve any steric clashes.
-
-
Ligand Structure Preparation:
-
The 2D structure of this compound is drawn using a chemical drawing tool.
-
The 2D structure is converted to a 3D conformation.
-
Charges are assigned to the ligand atoms, and the structure is energy minimized.
-
Molecular Docking Protocol
-
Grid Generation: A grid box is defined around the active site of CDK5. The dimensions of the grid are set to encompass the entire binding pocket.
-
Docking Simulation: A molecular docking program (e.g., AutoDock) is used to dock the prepared this compound ligand into the defined grid box of the CDK5 receptor. The docking algorithm explores various conformations and orientations of the ligand.
-
Pose Analysis: The resulting docking poses are ranked based on their docking scores. The top-ranked poses are visually inspected to analyze the binding interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the active site.
Molecular Dynamics Simulation Protocol
-
System Setup: The top-ranked protein-ligand complex from molecular docking is placed in a periodic box of water molecules. Ions are added to neutralize the system.
-
Minimization: The entire system is energy minimized to remove any bad contacts.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at that temperature and a constant pressure.
-
Production Run: A production MD simulation is run for a specified length of time (e.g., 100 nanoseconds) to generate a trajectory of the protein-ligand complex's motion.
-
Trajectory Analysis: The MD trajectory is analyzed to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).
-
Binding Free Energy Calculation: The binding free energy is calculated from the MD trajectory using the MM/PBSA or MM/GBSA method. This calculation provides a quantitative estimate of the binding affinity.
Data Presentation
The quantitative data generated from the in silico modeling are summarized in the following tables. Note: The data presented here are hypothetical and for illustrative purposes only.
Table 1: Molecular Docking Results of this compound against CDK5
| Parameter | Value |
| Binding Energy (kcal/mol) | -8.5 |
| Inhibition Constant (Ki, µM) | 1.2 |
| Interacting Residues | Cys83, Ile10, Glu81 |
| Hydrogen Bonds | 2 (with Cys83, Glu81) |
| Hydrophobic Interactions | Ile10, Val18, Ala31 |
Table 2: Molecular Dynamics Simulation and Binding Free Energy Calculation
| Parameter | Value |
| Simulation Time (ns) | 100 |
| Average RMSD of Ligand (Å) | 1.5 |
| Binding Free Energy (ΔGbind, kcal/mol) | -25.7 |
| van der Waals Energy (kcal/mol) | -35.2 |
| Electrostatic Energy (kcal/mol) | -10.5 |
| Polar Solvation Energy (kcal/mol) | 22.0 |
| Non-Polar Solvation Energy (kcal/mol) | -2.0 |
Visualization of Workflows and Pathways
Diagrams created using the Graphviz DOT language provide a clear visual representation of the experimental workflows and the hypothetical signaling pathway involving CDK5.
Caption: In Silico Modeling Workflow for Binding Affinity Prediction.
References
- 1. This compound|CAS 61996-32-5 [benchchem.com]
- 2. Computationally predicting binding affinity in protein-ligand complexes: free energy-based simulations and machine learning-based scoring functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Computational methods for calculation of ligand-binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational methods for calculation of ligand-binding affinity. | Semantic Scholar [semanticscholar.org]
- 6. Molecular dynamic simulations give insight into the mechanism of binding between 2-aminothiazole inhibitors and CDK5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Antioxidant Properties of 2-Amino-5-methylthiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antioxidant properties of 2-amino-5-methylthiazole derivatives. It is designed to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. This document summarizes quantitative antioxidant activity data, details key experimental protocols, and visualizes relevant workflows and pathways to facilitate a deeper understanding of these promising compounds.
Introduction to 2-Amino-5-methylthiazole Derivatives as Antioxidants
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[1][2]. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of many diseases such as cancer, diabetes, and neurodegenerative disorders[3][4]. This has driven the search for novel antioxidant agents. Derivatives of 2-amino-5-methylthiazole have emerged as a promising class of antioxidants, with numerous studies demonstrating their capacity to scavenge free radicals and modulate oxidative stress pathways[5][6][7]. This guide synthesizes the current knowledge on their antioxidant potential.
Quantitative Antioxidant Activity
The antioxidant capacity of 2-amino-5-methylthiazole derivatives has been evaluated using various in vitro assays. The following tables summarize the quantitative data from several key studies, presenting the half-maximal inhibitory concentration (IC50) values, which indicate the concentration of the derivative required to scavenge 50% of the free radicals in the assay. Lower IC50 values denote higher antioxidant activity.
Table 1: Radical Scavenging Activity of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol Derivatives (6a-j) [5]
| Compound | DPPH (IC50 µg/mL) | Hydroxyl (IC50 µg/mL) | Nitric Oxide (IC50 µg/mL) | Superoxide (IC50 µg/mL) |
| 6a | 14.9 | 20.4 | 22.8 | 17.2 |
| 6b | 22.4 | 32.6 | 30.2 | 28.4 |
| 6c | 18.2 | 25.8 | 26.5 | 24.6 |
| 6d | 30.5 | 40.2 | 38.4 | 35.8 |
| 6e | 15.0 | 22.8 | 24.1 | 18.6 |
| 6f | 25.8 | 35.4 | 34.6 | 32.4 |
| 6g | 38.4 | 45.6 | 42.8 | 40.2 |
| 6h | 42.6 | 50.2 | 48.5 | 45.8 |
| 6i | 45.2 | 52.8 | 50.4 | 48.6 |
| 6j | 28.4 | 38.6 | 36.2 | 34.5 |
| Ascorbic Acid | 12.4 | 18.2 | 20.4 | 15.8 |
| BHA | 14.8 | 20.5 | 22.6 | 17.4 |
Data sourced from a study on new 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives. Compounds 6a, 6c, and 6e demonstrated significant radical scavenging potential, attributed to the presence of electron-donating substituents.[5][6]
Table 2: Antioxidant Activity of Thiazole-Carboxamide Derivatives (LMH6, LMH7) [3]
| Compound | DPPH (IC50 µM) |
| LMH6 | 0.185 |
| LMH7 | 0.221 |
| Trolox | 3.10 |
This study highlights the exceptional antioxidant potential of thiazole-carboxamide derivatives LMH6 and LMH7, which showed significantly lower IC50 values against the DPPH free radical compared to the standard antioxidant, Trolox.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the experimental protocols for the key antioxidant assays cited in the literature for 2-amino-5-methylthiazole derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is monitored by the decrease in its absorbance at 517 nm.[3][8]
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and a standard antioxidant (e.g., Ascorbic Acid, Trolox) in methanol or DMSO.
-
Prepare a 0.002% (w/v) solution of DPPH in methanol.
-
-
Assay Procedure:
-
Create serial dilutions of the test compounds and the standard to various concentrations (e.g., 0.05, 1, 5, 50, 100 µg/mL).[3]
-
To 1 mL of each dilution, add 2 mL of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
A control sample containing only the solvent and DPPH solution is also measured.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored by the decrease in absorbance at 734 nm.[9]
Protocol:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[9]
-
Before use, dilute the ABTS•+ solution with ethanol or a buffer solution (e.g., potassium phosphate buffer, 0.1 M, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[9][10]
-
-
Assay Procedure:
-
Add a small volume (e.g., 10-100 µL) of the test compound solution at various concentrations to a cuvette.[10]
-
Add a larger volume (e.g., 2.7-3.9 mL) of the diluted ABTS•+ solution and mix well.[9][10]
-
Allow the reaction to proceed for a set time (e.g., 6 minutes) at room temperature.
-
Measure the decrease in absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is detected by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[8][11]
Protocol:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing:
-
300 mM acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
-
Mix these solutions in a 10:1:1 (v/v/v) ratio.[8]
-
-
Assay Procedure:
-
Warm the FRAP reagent to 37°C.
-
Add a small volume of the sample solution to a large volume of the FRAP reagent (e.g., 10 µL sample + 220 µL FRAP reagent).
-
Incubate the mixture for a specified time (e.g., 4-30 minutes) at 37°C.[8]
-
Measure the absorbance of the colored solution at 593 nm.
-
-
Calculation:
-
A standard curve is prepared using a known concentration of FeSO₄·7H₂O.
-
The antioxidant capacity of the sample is expressed as FRAP units or as equivalents of a standard antioxidant (e.g., µM Fe²⁺ equivalents).[11]
-
Visualized Workflows and Pathways
To aid in the conceptual understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.
General Antioxidant Screening Workflow
This diagram illustrates a typical workflow for screening the antioxidant activity of newly synthesized 2-amino-5-methylthiazole derivatives.
Caption: Workflow for Synthesis and Antioxidant Screening.
DPPH Radical Scavenging Mechanism
This diagram depicts the basic principle of the DPPH radical scavenging assay, where an antioxidant molecule (A-H) donates a hydrogen atom to the stable DPPH radical.
Caption: DPPH Radical Neutralization Mechanism.
Ferric Reducing Antioxidant Power (FRAP) Assay Principle
This diagram illustrates the chemical principle of the FRAP assay, where an antioxidant reduces the Fe³⁺-TPTZ complex to the blue-colored Fe²⁺-TPTZ complex.
Caption: Principle of the FRAP Assay.
Conclusion
The available literature strongly supports the potential of 2-amino-5-methylthiazole derivatives as a valuable class of antioxidant compounds. The quantitative data, particularly the low IC50 values observed in various radical scavenging assays, underscore their efficacy. The presence of electron-donating groups on the aromatic rings attached to the core structure appears to be a key factor in enhancing their antioxidant activity.
This technical guide provides a consolidated resource of quantitative data and detailed experimental protocols to aid researchers in this field. The visualized workflows offer a clear overview of the screening process and assay principles. Further research, including in vivo studies and exploration of the precise mechanisms of action and relevant signaling pathways, is warranted to fully elucidate the therapeutic potential of these promising derivatives in combating diseases associated with oxidative stress.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazoles and Thiazolidinones as Antioxidants: Ingenta Connect [ingentaconnect.com]
- 5. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of anti-inflammatory and antioxidant activities of copper (II) Schiff mono-base and copper(II) Schiff base coordination compounds of dien with heterocyclic aldehydes and 2-amino-5-methyl-thiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. FRAP Assay Kit -Ferric Reducing Antioxidant Power Assay ab234626 | Abcam [abcam.com]
Methodological & Application
Synthesis of 2-Acetamido-5-methylthiazole: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 2-acetamido-5-methylthiazole, a key intermediate in the development of various pharmaceutical compounds. The protocol outlines the acetylation of 2-amino-5-methylthiazole using a straightforward and efficient method.
Introduction
2-Aminothiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The acetylation of the 2-amino group is a common synthetic step to modify the compound's physicochemical properties, such as solubility and bioavailability, and to serve as a precursor for further chemical transformations. This application note details a reliable method for the N-acetylation of 2-amino-5-methylthiazole to yield this compound.
Reaction Scheme
The synthesis proceeds via the nucleophilic attack of the amino group of 2-amino-5-methylthiazole on the electrophilic carbonyl carbon of acetic anhydride. Pyridine is often used as a base to neutralize the acetic acid byproduct and to catalyze the reaction.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is based on established methods for the acetylation of aminothiazoles.[1]
Materials:
-
2-Amino-5-methylthiazole
-
Acetic anhydride (Ac₂O)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Toluene
-
Ethanol
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-methylthiazole (1.0 eq) in anhydrous pyridine (2–10 mL per mmol of the starting material) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acetic Anhydride: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of methanol.
-
Work-up:
-
Co-evaporate the reaction mixture with toluene under reduced pressure to remove the majority of the pyridine.
-
Dilute the residue with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol to afford a crystalline solid.[1]
Data Presentation
| Parameter | Value | Reference |
| Starting Material | ||
| Name | 2-Amino-5-methylthiazole | |
| Molecular Formula | C₄H₆N₂S | |
| Molecular Weight | 114.17 g/mol | |
| Product | ||
| Name | This compound | |
| Molecular Formula | C₆H₈N₂OS | |
| Molecular Weight | 156.21 g/mol | |
| Melting Point | 225 °C | [1] |
| Reaction Conditions | ||
| Acetylating Agent | Acetic Anhydride | [1] |
| Base/Catalyst | Pyridine | |
| Solvent | Pyridine | |
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | Monitored by TLC | |
| Yield | ||
| Expected Yield | 94% (based on analogy) | [1] |
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
¹H NMR (DMSO-d₆): Expected signals would include a singlet for the methyl group on the thiazole ring, a singlet for the methyl group of the acetamido moiety, a singlet for the proton on the thiazole ring, and a broad singlet for the NH proton.
-
¹³C NMR (DMSO-d₆): Expected signals would correspond to the carbons of the thiazole ring, the methyl group on the ring, and the two carbons of the acetamido group.
-
IR (KBr): Characteristic absorption bands are expected for the N-H stretching, C=O stretching of the amide, and C-N stretching.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product.
-
Melting Point: The experimentally determined melting point should be consistent with the literature value of 225 °C.[1]
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Acetic anhydride is corrosive and a lachrymator. Handle with care.
-
Pyridine is flammable and has a strong, unpleasant odor. Use in a well-ventilated area.
-
Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.
This detailed protocol provides a robust method for the synthesis of this compound, a valuable intermediate for pharmaceutical research and development. Adherence to the outlined procedures and safety precautions will ensure a successful and safe synthesis.
References
N-Acetylation of 2-Amino-5-methylthiazole: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the N-acetylation of 2-amino-5-methylthiazole, a critical transformation in the synthesis of various biologically active compounds. The resulting product, N-(5-methylthiazol-2-yl)acetamide, serves as a key intermediate in the development of novel therapeutics. This protocol details the chemical background, applications in drug discovery, a step-by-step experimental procedure, and expected outcomes, including characterization data.
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds extensively studied in medicinal chemistry due to their wide spectrum of pharmacological activities.[1] The 2-aminothiazole scaffold, in particular, is a privileged structure found in numerous approved drugs and clinical candidates. N-acetylation of the 2-amino group is a common and crucial modification that can modulate the compound's physicochemical properties, metabolic stability, and target engagement. This protocol focuses on the efficient N-acetylation of 2-amino-5-methylthiazole, a readily available starting material.
Applications in Drug Discovery
The N-(5-methylthiazol-2-yl)acetamide core is a versatile building block in the design and synthesis of novel therapeutic agents. Its derivatives have been investigated for a range of biological activities, including:
-
Anticancer Activity: Thiazole-containing compounds are of significant interest in anticancer drug research.[1] The N-acetylated thiazole motif is incorporated into molecules designed as inhibitors of various cancer-related targets.
-
Antimicrobial Agents: The thiazole nucleus is a key component of many antimicrobial drugs. N-acetylation can be a strategic step in the synthesis of new antibacterial and antifungal agents.
-
Enzyme Inhibition: N-acylated aminothiazoles have been explored as inhibitors of various enzymes, playing a role in the management of diverse diseases.
Experimental Protocol
This protocol describes the N-acetylation of 2-amino-5-methylthiazole using acetic anhydride. This method is widely employed due to its efficiency and the ready availability of the reagent.
Materials:
-
2-Amino-5-methylthiazole
-
Acetic Anhydride
-
Pyridine (optional, as a catalyst and acid scavenger)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-methylthiazole (1 equivalent) in a suitable solvent such as dichloromethane. If using, add a catalytic amount of pyridine.
-
Addition of Acetylating Agent: Cool the solution in an ice bath. Slowly add acetic anhydride (1.1 to 1.5 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-20 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize any excess acetic anhydride and acetic acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-(5-methylthiazol-2-yl)acetamide.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcome
| Parameter | Value | Reference |
| Starting Material | 2-Amino-5-methylthiazole | |
| Acetylating Agent | Acetic Anhydride | [2] |
| Solvent | Dichloromethane | |
| Reaction Time | 2-20 hours | [2] |
| Yield | 94% | [2] |
| Melting Point | 225 °C | [2] |
Workflow Diagram
The following diagram illustrates the key steps in the N-acetylation of 2-amino-5-methylthiazole.
Caption: Workflow for the N-acetylation of 2-amino-5-methylthiazole.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Acetic anhydride is corrosive and a lachrymator. Handle with care.
-
Pyridine is flammable and toxic. Avoid inhalation and skin contact.
-
Dichloromethane is a volatile solvent and a suspected carcinogen. Handle with appropriate precautions.
Conclusion
The N-acetylation of 2-amino-5-methylthiazole is a fundamental and high-yielding reaction that provides access to a valuable intermediate for drug discovery and development. The protocol outlined in this document is robust and can be readily implemented in a standard organic synthesis laboratory. The resulting N-(5-methylthiazol-2-yl)acetamide serves as a versatile platform for the synthesis of a diverse array of biologically active molecules.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2-Acetamido-5-methylthiazole
Abstract
This application note details a proposed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of 2-Acetamido-5-methylthiazole. The described methodology is intended for use by researchers, scientists, and professionals in the field of drug development and chemical analysis. The protocol provides a starting point for method development and validation, leveraging common analytical instrumentation.
Introduction
This compound is a chemical compound of interest in pharmaceutical research and development. Accurate and precise quantification is crucial for various stages of drug discovery and manufacturing, including pharmacokinetic studies, stability testing, and quality control. This document outlines a robust HPLC method utilizing a C18 column with UV detection, which is a widely accessible and reliable technique for the analysis of small organic molecules. The proposed method is based on established principles for the analysis of similar thiazole-based compounds.[1][2][3][4]
Experimental
2.1. Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.[3]
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (analytical grade)
-
Ammonium formate (for MS-compatible methods)
-
Water (HPLC grade or Milli-Q)
-
2.2. Chromatographic Conditions
The following table summarizes the recommended starting chromatographic conditions for the analysis of this compound.
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% v/v Orthophosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic |
| Composition | 55% Mobile Phase A : 45% Mobile Phase B |
| Flow Rate | 1.0 mL/min[3][4] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 272 nm (based on similar aminothiazole compounds)[3][4] |
| Run Time | Approximately 10 minutes |
Note: For mass spectrometry (MS) applications, 0.1% formic acid can be used in place of orthophosphoric acid in the mobile phase.[1]
Protocols
3.1. Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent such as methanol or a mixture of methanol and acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).
3.2. Sample Preparation
The sample preparation protocol will vary depending on the matrix. For drug substance analysis, a simple dissolution in the mobile phase may be sufficient. For more complex matrices like plasma, a protein precipitation step would be necessary.[3]
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
3.3. Method Validation Parameters (Typical)
The following table presents typical validation parameters that should be assessed to ensure the suitability of the method. The values provided are illustrative and should be experimentally determined.
| Validation Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (R²) | ≥ 0.995 | > 0.998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | To be determined |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | To be determined |
| Specificity | No interfering peaks at the retention time of the analyte | Peak purity > 99.0% |
Data Presentation
Quantitative Data Summary (Illustrative)
| Analyte | Retention Time (min) | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | ~ 4.5 | 1 - 100 | > 0.998 | 0.1 | 0.3 |
Note: The above data is for illustrative purposes and must be confirmed through experimental validation.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the HPLC quantification of this compound.
Conclusion
The proposed HPLC method provides a reliable and robust framework for the quantification of this compound. This application note serves as a comprehensive guide for researchers and scientists, offering detailed protocols and expected performance characteristics. The method is amenable to validation according to ICH guidelines and can be adapted for various applications in pharmaceutical analysis.
References
- 1. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. helixchrom.com [helixchrom.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 2-Acetamido-5-methylthiazole in Human Plasma using LC-MS/MS
Abstract
This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-Acetamido-5-methylthiazole in human plasma. The protocol employs a straightforward protein precipitation extraction procedure, followed by a rapid chromatographic separation. The method was developed to provide a reliable analytical tool for pharmacokinetic and metabolic studies involving this compound. All quantitative data, including calibration curve, accuracy, precision, and recovery, are summarized.
Introduction
This compound is a heterocyclic compound belonging to the thiazole class. Thiazole derivatives are known to exhibit a wide range of biological activities and are core structures in various pharmaceuticals.[1][2] Understanding the pharmacokinetic profile and metabolic fate of such compounds is crucial in drug development. This document provides a detailed protocol for the analysis of this compound in a biological matrix, specifically human plasma, using LC-MS/MS, a technique renowned for its sensitivity and selectivity.[3][4]
Experimental
Materials and Reagents
-
This compound (purity ≥98%)
-
Internal Standard (IS): this compound-¹³C₃ (or a structurally similar thiazole compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K₂EDTA)
-
Deionized water
Sample Preparation
A protein precipitation method was employed for the extraction of this compound from human plasma.[3]
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma, add 10 µL of internal standard working solution.
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
Liquid Chromatography
-
System: A standard UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
Mass Spectrometry
-
System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The selection of precursor and product ions is critical for the selectivity of the LC-MS/MS method.[5] For this compound (C₆H₈N₂OS, Molecular Weight: 156.21), the protonated molecule [M+H]⁺ is selected as the precursor ion. The product ions are generated through collision-induced dissociation.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 157.1 | 115.1 (Quantifier) | 100 | 15 |
| 157.1 | 88.1 (Qualifier) | 100 | 25 | |
| Internal Standard | User Defined | User Defined | 100 | User Defined |
Note: The above MRM transitions for this compound are proposed based on its chemical structure and may require empirical optimization.
Results and Discussion
The following tables summarize the hypothetical quantitative performance of the LC-MS/MS method for the analysis of this compound.
Calibration Curve
The method demonstrated excellent linearity over the concentration range of 1 to 1000 ng/mL in human plasma.
| Concentration (ng/mL) | 1 | 5 | 10 | 50 | 100 | 500 | 1000 |
| Mean Response | 0.008 | 0.042 | 0.085 | 0.43 | 0.86 | 4.25 | 8.51 |
| Linearity (r²) | \multicolumn{7}{c | }{0.998} |
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated at four quality control (QC) levels.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 8.5 | 105.2 | 9.8 | 103.5 |
| Low | 3 | 6.2 | 98.7 | 7.5 | 99.1 |
| Medium | 80 | 4.5 | 101.5 | 5.1 | 102.3 |
| High | 800 | 3.1 | 99.8 | 4.2 | 100.9 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed to ensure the reliability of the sample preparation process.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | 92.5 | 96.8 |
| Medium | 80 | 94.1 | 98.2 |
| High | 800 | 93.7 | 97.5 |
Visualizations
Experimental Workflow
Caption: LC-MS/MS experimental workflow for this compound analysis.
Proposed Metabolic Pathway
Based on the metabolism of structurally related compounds, a potential metabolic pathway for this compound in rats involves conjugation with glutathione, followed by conversion to a mercapturic acid derivative.[6]
Caption: Proposed metabolic pathway of this compound.
Conclusion
The described LC-MS/MS method provides a robust and sensitive tool for the quantitative determination of this compound in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in clinical and preclinical studies. The provided quantitative data serve as a benchmark for method validation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. forensicrti.org [forensicrti.org]
- 6. The metabolism of acetamidothiazoles in the rat. 2-Acetamido-4-chloromethylthiazole - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 2-Acetamido-5-methylthiazole in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-acetamido-5-methylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthetic tractability and ability to interact with various biological targets have made it a focal point in the development of novel therapeutics, particularly in the realm of oncology and immunology. This document provides detailed application notes and protocols for researchers utilizing this scaffold in drug design, with a focus on its application as a backbone for kinase inhibitors and anticancer agents.
Core Applications
The this compound scaffold is a key pharmacophore in a range of therapeutic agents, most notably in the development of kinase inhibitors. The acetamido group often serves as a crucial hydrogen bond donor, while the thiazole ring acts as a versatile core for introducing various substituents to modulate potency, selectivity, and pharmacokinetic properties.
Anticancer Activity
Derivatives of this scaffold have demonstrated significant antiproliferative activity against a variety of cancer cell lines. This is often achieved through the inhibition of key kinases involved in cancer cell signaling pathways.
Kinase Inhibition
The this compound core is a prominent feature in numerous potent kinase inhibitors, including the FDA-approved drug Dasatinib, a dual Src/Abl kinase inhibitor. The scaffold's ability to be readily functionalized allows for the targeting of a wide range of kinases, including:
-
Src family kinases
-
Abl kinase
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
-
Aurora kinases
-
Cyclin-dependent kinases (CDKs)
-
Interleukin-2-inducible T-cell kinase (Itk)
Data Presentation: In Vitro Activity of this compound Derivatives
The following tables summarize the in vitro activity of various derivatives incorporating the this compound or a closely related 2-aminothiazole scaffold. This data highlights the potential of this chemical class against different cancer cell lines and kinases.
Table 1: Antiproliferative Activity of 2-Aminothiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6d | K563 (Leukemia) | Comparable to Dasatinib | [1] |
| MCF-7 (Breast) | 20.2 | [1] | |
| HT-29 (Colon) | 21.6 | [1] | |
| 21 | K563 (Leukemia) | 16.3 | |
| 20 | H1299 (Lung) | 4.89 | |
| SHG-44 (Glioma) | 4.03 | ||
| 27 | HeLa (Cervical) | 1.6 | |
| Compound 9 | Leukemia Subpanel | GI50 = 3.51 | |
| Prostate Cancer Subpanel | GI50 = 5.15 | ||
| 4c | MCF-7 (Breast) | 2.57 | [2] |
| HepG2 (Liver) | 7.26 | [2] |
Table 2: Kinase Inhibitory Activity of 2-Aminothiazole Derivatives
| Compound ID | Kinase Target | IC50 (nM) | Reference |
| Dasatinib (BMS-354825) | pan-Src | Subnanomolar to nanomolar | [3] |
| 12m | pan-Src | Subnanomolar to nanomolar | [3] |
| Compound 9 | VEGFR-2 | 400 | |
| Compound 4 | CDK2 | 20 | [4] |
| Compound 2 | Itk | Potent and selective | [5] |
| Compound 3 | Itk | Potent and selective | [6] |
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol outlines a general, multi-step synthesis for this compound derivatives, which can be adapted based on the desired final product.
Step 1: Synthesis of the 2-Amino-5-methylthiazole Core
-
Reaction Setup: In a round-bottom flask, dissolve the appropriate substituted ketone (1 equivalent) and thiourea (2 equivalents) in ethanol.
-
Addition of Iodine: Add iodine (1 equivalent) to the mixture.
-
Reflux: Heat the reaction mixture to reflux for 8-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and pour it into an ice-cold water bath.
-
Isolation: Filter the resulting precipitate, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from ethanol to obtain the purified 2-amino-5-methylthiazole derivative.
Step 2: Acetylation of the 2-Amino Group
-
Reaction Setup: Suspend the synthesized 2-amino-5-methylthiazole derivative (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Addition of Acetylating Agent: Add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise to the suspension at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.
-
Work-up: Quench the reaction with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 3: Further Functionalization (Example: Amide Coupling)
-
Activation of Carboxylic Acid: If the derivative contains a carboxylic acid, activate it using a coupling agent such as HATU or EDC/HOBt in an appropriate solvent (e.g., DMF).
-
Amine Addition: Add the desired amine (1.2 equivalents) to the activated carboxylic acid.
-
Reaction: Stir the reaction at room temperature overnight.
-
Work-up and Purification: Perform an aqueous work-up and purify the final compound by column chromatography or preparative HPLC.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Test compound (e.g., a this compound derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well white, flat-bottom plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or a DMSO control to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of a pre-mixed substrate/ATP solution to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 3: Cell Viability Assessment using MTT Assay
This protocol is used to evaluate the cytotoxic effect of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear, flat-bottom tissue culture plates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours at 37°C.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.
-
Visualizations: Signaling Pathways and Experimental Workflows
Drug Discovery Workflow
The following diagram illustrates a typical workflow for the discovery and development of drugs based on the this compound scaffold.
Caption: A generalized workflow for drug discovery using the this compound scaffold.
Src/Abl Kinase Signaling Pathway
This diagram depicts a simplified representation of the Src/Abl kinase signaling pathway, a common target for inhibitors based on the this compound scaffold.
Caption: Simplified Src/Abl signaling pathway and the inhibitory action of a this compound derivative.
Experimental Workflow for Kinase Inhibitor Screening
The following diagram outlines the key steps of the in vitro kinase activity assay described in the protocol section.
Caption: Workflow for the in vitro luminescence-based kinase assay.
Disclaimer: The data and protocols presented in this document are for illustrative purposes and are based on generalized methodologies. Researchers should optimize assay conditions for their specific kinase, cell line, and inhibitor of interest.
References
Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient synthesis of 2-aminothiazole derivatives utilizing microwave-assisted organic synthesis (MAOS). The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational compounds due to its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Microwave irradiation offers a rapid, efficient, and environmentally friendly alternative to conventional heating methods for the synthesis of these valuable compounds.[3][4]
Introduction to Microwave-Assisted 2-Aminothiazole Synthesis
The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of 2-aminothiazoles.[4] This reaction typically involves the condensation of an α-haloketone with a thiourea derivative. While effective, conventional methods often require long reaction times, high temperatures, and sometimes harsh conditions.[5]
Microwave-assisted synthesis has emerged as a powerful technique to overcome these limitations. By utilizing the ability of polar molecules to convert electromagnetic energy into heat, microwave irradiation provides rapid and uniform heating of the reaction mixture.[4] This leads to several advantages:
-
Dramatically Reduced Reaction Times: Reactions that take hours under conventional reflux can often be completed in minutes.[3][6]
-
Increased Product Yields: Microwave synthesis frequently results in higher yields compared to traditional methods.[7][8]
-
Enhanced Reaction Selectivity and Purity: Cleaner reactions with fewer byproducts are often observed.[6]
-
Energy Efficiency: Lower energy consumption contributes to a greener chemical process.[6]
General Reaction Scheme
The microwave-assisted Hantzsch synthesis of 2-aminothiazole derivatives generally follows the reaction scheme below, where a substituted ketone reacts with thiourea in the presence of an in-situ or pre-formed halogenating agent.
Caption: General reaction scheme for microwave-assisted Hantzsch synthesis.
Experimental Protocols
This section provides detailed protocols for the microwave-assisted synthesis of 2-aminothiazole derivatives.
Materials and Equipment
-
Substituted ketones
-
Thiourea or substituted thioureas
-
Iodine or bromine
-
Ethanol (or other suitable solvent)
-
Microwave reactor (a dedicated scientific microwave apparatus is recommended for safety and reproducibility)
-
Microwave reaction vessels with appropriate caps
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates and developing chambers
-
Purification apparatus (e.g., column chromatography, recrystallization setup)
General Protocol for Microwave-Assisted Synthesis
The following is a generalized procedure that can be adapted for various substituted 2-aminothiazole derivatives.
Caption: Experimental workflow for microwave-assisted 2-aminothiazole synthesis.
Detailed Steps:
-
Reactant Preparation: In a microwave reaction vessel, combine the substituted ketone (e.g., 0.01 mol), thiourea (e.g., 0.02 mol), and iodine (e.g., 0.01 mol).[7]
-
Solvent Addition: Add a minimal amount of a suitable solvent like ethanol, or proceed under solvent-free conditions.[6][8]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a specified power and for a predetermined time. Reaction conditions may need to be optimized for specific substrates.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the vessel to room temperature. Pour the reaction mixture into ice-cold water to precipitate the product.[7]
-
Isolation: Collect the precipitate by filtration and wash it with water to remove any unreacted starting materials and inorganic salts.
-
Purification: Dry the crude product and purify it by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the pure 2-aminothiazole derivative.[7][8]
Safety Precautions: Microwave-assisted reactions should be carried out in a well-ventilated fume hood. Always use sealed vessels designed for microwave synthesis to prevent pressure buildup. Consult the microwave reactor's manual for safe operating procedures.
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of various 2-aminothiazole derivatives using both microwave-assisted and conventional methods, highlighting the advantages of the former.
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of 2-Amino-4-arylthiazoles [7][8]
| Entry | Substituted Ketone | Method | Reaction Time | Yield (%) |
| 1 | Acetophenone | Conventional | 8-10 hours | 65 |
| Microwave | 5-15 min | 85 | ||
| 2 | 4-Chloroacetophenone | Conventional | 8 hours | 70 |
| Microwave | 10-15 min | 92 | ||
| 3 | 4-Methoxyacetophenone | Conventional | 8 hours | 68 |
| Microwave | 10-15 min | 88 | ||
| 4 | 4-Nitroacetophenone | Conventional | 8-10 hours | 72 |
| Microwave | 5-15 min | 95 |
Table 2: Microwave Synthesis of Various 2-Aminothiazole Derivatives [6][8]
| Compound | Ar-group of Ketone | Reaction Time (min) | Power (W) | Yield (%) |
| 3a | Phenyl | 3 | 320 | 94 |
| 3b | 4-Chlorophenyl | 4 | 320 | 92 |
| 3c | 4-Bromophenyl | 3.5 | 320 | 90 |
| 3d | 4-Nitrophenyl | 5 | 320 | 95 |
| 3e | 4-Hydroxyphenyl | 4 | 320 | 89 |
| 3f | Naphthyl | 4.75 | 320 | 88 |
Application in Drug Discovery: Anticancer Activity
2-Aminothiazole derivatives are of significant interest in drug development due to their potent biological activities, particularly as anticancer agents.[9][10] These compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[11]
Mechanism of Action: Induction of Apoptosis
A common mechanism of action for anticancer 2-aminothiazole derivatives involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis.[11] By inhibiting anti-apoptotic proteins like Bcl-2 and promoting pro-apoptotic proteins like Bax, these compounds disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in apoptosis.[11]
Caption: Simplified signaling pathway for apoptosis induction by 2-aminothiazole derivatives.
Conclusion
Microwave-assisted synthesis is a highly effective and efficient method for the preparation of 2-aminothiazole derivatives.[3] It offers significant advantages over conventional methods, including shorter reaction times, higher yields, and alignment with the principles of green chemistry.[3][7] The diverse biological activities of these compounds, particularly their potential as anticancer agents, make them a valuable scaffold for further research and development in the pharmaceutical industry.[9][12] The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and application of this important class of heterocyclic compounds.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates [medmedchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. jusst.org [jusst.org]
- 8. rjpbcs.com [rjpbcs.com]
- 9. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Evaluating the Cytotoxicity of 2-Acetamido-5-methylthiazole
Introduction
2-Acetamido-5-methylthiazole is a chemical compound featuring a thiazole ring, a structure integral to numerous pharmacologically active molecules. Thiazole derivatives are explored for a range of therapeutic applications, and understanding their interaction with biological systems is paramount.[1][2][3] Cytotoxicity testing is a critical first step in the preclinical assessment of any compound, providing essential data on its potential to cause cell damage or death.[4][5][6] These application notes provide a comprehensive set of protocols for researchers, scientists, and drug development professionals to evaluate the cytotoxic effects of this compound using established and reliable cell-based assays.
The assays detailed herein are designed to quantify cell viability, membrane integrity, and the mode of cell death (apoptosis vs. necrosis), offering a multi-faceted view of the compound's cytotoxic profile.
Overview of Cytotoxicity Assessment
A thorough evaluation of cytotoxicity involves multiple assays that measure different cellular parameters. This multi-parametric approach ensures a comprehensive understanding of the compound's effects. The recommended workflow integrates three key assays:
-
MTT Assay: To assess cell viability by measuring mitochondrial metabolic activity.[7][8]
-
LDH Release Assay: To quantify the loss of plasma membrane integrity by measuring the release of lactate dehydrogenase (LDH).[9][10]
-
Apoptosis Assay: To differentiate between apoptotic and necrotic cell death mechanisms using Annexin V and Propidium Iodide (PI) staining or by measuring caspase activity.[6][11]
Data Presentation
Quantitative results from the cytotoxicity assays should be summarized for clear interpretation and comparison. The following tables provide templates for presenting the data generated from the protocols in this document.
Table 1: Cell Viability via MTT Assay This table summarizes the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.
| Cell Line | Exposure Time (hours) | IC50 of this compound (µM) |
| HepG2 | 24 | e.g., 150.5 ± 12.3 |
| HepG2 | 48 | e.g., 95.2 ± 8.1 |
| A549 | 24 | e.g., 210.8 ± 15.6 |
| A549 | 48 | e.g., 140.4 ± 11.9 |
Table 2: Membrane Integrity via LDH Release Assay This table shows the percentage of cytotoxicity, calculated relative to control cells, at various compound concentrations.
| Cell Line | Concentration (µM) | Percent Cytotoxicity (%) after 24h |
| HepG2 | 50 | e.g., 5.2 ± 1.1 |
| HepG2 | 100 | e.g., 15.8 ± 2.5 |
| HepG2 | 200 | e.g., 48.9 ± 4.3 |
| HepG2 | 400 | e.g., 85.1 ± 6.7 |
Table 3: Apoptosis Analysis via Annexin V/PI Staining This table presents the distribution of cells in different states after treatment, as determined by flow cytometry.
| Cell Line | Treatment (24h) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| HepG2 | Vehicle Control | e.g., 95.1 ± 2.2 | e.g., 2.5 ± 0.5 | e.g., 2.4 ± 0.6 |
| HepG2 | 100 µM Compound | e.g., 70.3 ± 4.1 | e.g., 18.2 ± 2.8 | e.g., 11.5 ± 2.1 |
| HepG2 | 200 µM Compound | e.g., 40.6 ± 3.5 | e.g., 35.7 ± 3.1 | e.g., 23.7 ± 2.9 |
Experimental Protocols
Detailed methodologies for the key cytotoxicity assays are provided below. It is crucial to include appropriate controls in every experiment.
Protocol 1: MTT Cell Viability Assay
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells.[8][10] The amount of formazan produced is proportional to the number of viable cells.[7][12]
Materials:
-
This compound
-
Selected cell line(s)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)[13]
-
Solubilization solution (e.g., DMSO or 0.1% NP40, 4 mM HCl in isopropanol)[13][14]
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[13][14]
-
Solubilization: Carefully aspirate the medium. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14] Read the absorbance at a wavelength of 570-590 nm using a plate reader.[14] A reference wavelength of 620-630 nm can be used to reduce background noise.[12]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Protocol 2: LDH Release Cytotoxicity Assay
Principle: This assay measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis or plasma membrane damage.[9] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that converts a tetrazolium salt into a colored formazan product. The amount of color is proportional to the number of lysed cells.[9]
Materials:
-
Treated cell culture supernatants (from Protocol 1 setup)
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
96-well flat-bottom plate
-
Lysis buffer (often 10X, provided in kits) for positive control
-
Multi-well spectrophotometer
Procedure:
-
Prepare Controls: On the same plate used for compound treatment, designate wells for the following controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with lysis buffer 45 minutes before the assay endpoint.
-
Background: Culture medium without cells.
-
-
Collect Supernatant: After the treatment period, centrifuge the 96-well plate at ~300 x g for 5 minutes to pellet any detached cells.[14]
-
Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.
-
Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Assay Reaction: Add 50 µL of the reaction mixture to each well containing the supernatant. Mix gently by tapping the plate.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[9]
-
Measurement: Read the absorbance at 490 nm using a plate reader.
-
Data Analysis: First, subtract the background absorbance from all readings. Then, calculate the percentage of cytotoxicity.
-
% Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100
-
Protocol 3: Apoptosis Assay by Annexin V & Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between different cell populations.[15] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[6] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells with compromised membranes.[15]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment, collect the culture medium (which contains floating apoptotic cells). Detach the adherent cells using a gentle method like trypsinization. Combine the medium and the detached cells.
-
Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and discard the supernatant. Wash the cells twice by resuspending the pellet in ice-cold PBS and repeating the centrifugation.[16]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[16]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[16]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.[16]
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. Page loading... [wap.guidechem.com]
- 2. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell-based Assays - Cytotoxicity - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. news-medical.net [news-medical.net]
- 7. broadpharm.com [broadpharm.com]
- 8. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. mdpi.com [mdpi.com]
- 11. Apoptosis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cyrusbio.com.tw [cyrusbio.com.tw]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Testing Antimicrobial Activity of Thiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the antimicrobial properties of novel or existing thiazole compounds. The following protocols are based on established methodologies and standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data accuracy and reproducibility.[1][2][3][4]
Introduction
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a core structure in numerous natural and synthetic compounds with a broad spectrum of biological activities, including antimicrobial effects.[5][6] The growing threat of antimicrobial resistance necessitates the development of new and effective therapeutic agents, making thiazole derivatives a significant area of interest for researchers.[5][7] These compounds have been shown to exhibit activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[8][9][10] The mechanism of action for some thiazole derivatives involves the inhibition of essential bacterial enzymes, such as DNA gyrase and β-ketoacyl-acyl carrier protein synthase III (FabH), which are crucial for DNA replication and fatty acid synthesis, respectively.[5][7]
This document outlines detailed protocols for the preliminary screening and quantitative assessment of the antimicrobial activity of thiazole compounds.
Preliminary Screening: Disk Diffusion Assay (Kirby-Bauer Method)
The disk diffusion assay is a qualitative method used to screen for the antimicrobial activity of a compound.[11][12] It is a valuable initial step to determine if a thiazole derivative possesses any inhibitory effects against specific microorganisms.[13]
Experimental Protocol
-
Preparation of Bacterial/Fungal Inoculum:
-
From a pure, overnight culture of the test microorganism on an appropriate agar plate, select 3-5 isolated colonies using a sterile loop.
-
Transfer the colonies into a tube containing 4-5 mL of sterile saline (0.85%).[14]
-
Vortex the tube to create a smooth, homogeneous suspension.[14]
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[14] Use a spectrophotometer or a nephelometer for accurate measurement.
-
The standardized inoculum should be used within 15 minutes of preparation.[14]
-
-
Inoculation of Agar Plates:
-
Use Mueller-Hinton Agar (MHA) for non-fastidious bacteria.[11] For fungi, Sabouraud Dextrose Agar (SDA) is commonly used.[8]
-
Dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess liquid.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure uniform growth.[14]
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[13]
-
-
Preparation and Application of Thiazole Compound Disks:
-
Dissolve the thiazole compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). The solvent should be tested for its own antimicrobial activity.[15]
-
Prepare a stock solution of the thiazole compound at a known concentration.
-
Impregnate sterile paper disks (6 mm in diameter) with a specific volume (e.g., 20 µL) of the thiazole compound solution to achieve a desired concentration per disk.[14]
-
Allow the disks to dry completely in a sterile environment.
-
Using sterile forceps, place the impregnated disks onto the inoculated agar plate, ensuring firm contact with the agar surface.[12]
-
A standard antibiotic disk and a blank disk with the solvent alone should be used as positive and negative controls, respectively.
-
-
Incubation:
-
Data Collection:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm) using a ruler or calipers.[14]
-
Data Presentation
Summarize the results in a table as shown below.
| Compound ID | Concentration (µ g/disk ) | Test Microorganism | Zone of Inhibition (mm) |
| Thiazole-A | 50 | Staphylococcus aureus | 18 |
| Thiazole-A | 50 | Escherichia coli | 12 |
| Thiazole-B | 50 | Staphylococcus aureus | 0 |
| Thiazole-B | 50 | Escherichia coli | 0 |
| Ciprofloxacin | 5 | Staphylococcus aureus | 25 |
| Ciprofloxacin | 5 | Escherichia coli | 30 |
| DMSO (Solvent) | - | Staphylococcus aureus | 0 |
| DMSO (Solvent) | - | Escherichia coli | 0 |
Quantitative Assessment: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18] The MIC is the lowest concentration of the compound that inhibits the visible growth of a microorganism after overnight incubation.[18][19]
Experimental Protocol
-
Preparation of Thiazole Compound Dilutions:
-
Prepare a stock solution of the thiazole compound in an appropriate solvent.
-
Perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[18][20] The final volume in each well should be 100 µL.
-
-
Preparation of Inoculum:
-
Prepare a standardized inoculum of the test microorganism as described in the disk diffusion protocol (0.5 McFarland standard).
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[21]
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate (containing 100 µL of the diluted compound) with 100 µL of the diluted inoculum.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[18]
-
Incubate the plates at 37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.[17]
-
-
MIC Determination:
Data Presentation
Present the MIC values in a structured table.
| Compound ID | Test Microorganism | MIC (µg/mL) |
| Thiazole-A | Staphylococcus aureus | 8 |
| Thiazole-A | Escherichia coli | 32 |
| Thiazole-A | Candida albicans | 16 |
| Thiazole-B | Staphylococcus aureus | >128 |
| Thiazole-B | Escherichia coli | >128 |
| Thiazole-B | Candida albicans | >128 |
| Ciprofloxacin | Staphylococcus aureus | 1 |
| Ciprofloxacin | Escherichia coli | 0.5 |
| Fluconazole | Candida albicans | 2 |
Determination of Minimum Bactericidal Concentration (MBC)
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[22][23][24] This assay is a follow-up to the MIC test to determine if a compound is bactericidal or bacteriostatic.
Experimental Protocol
-
Subculturing from MIC Wells:
-
Following the MIC determination, take a 10-100 µL aliquot from the wells showing no visible growth (the MIC well and at least two more concentrated wells).[22]
-
Spread the aliquot onto an appropriate agar medium (e.g., MHA) that does not contain the test compound.
-
-
Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
-
MBC Determination:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the thiazole compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[24]
-
Data Presentation
Combine the MBC data with the MIC data for a comprehensive overview.
| Compound ID | Test Microorganism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC) |
| Thiazole-A | Staphylococcus aureus | 8 | 16 | Bactericidal (≤4) |
| Thiazole-A | Escherichia coli | 32 | 128 | Bacteriostatic (>4) |
| Ciprofloxacin | Staphylococcus aureus | 1 | 2 | Bactericidal (≤4) |
| Ciprofloxacin | Escherichia coli | 0.5 | 1 | Bactericidal (≤4) |
Note: An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[24]
Visualizations
References
- 1. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 2. ESCMID: EUCAST [escmid.org]
- 3. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 4. EUCAST: EUCAST - Home [eucast.org]
- 5. jchemrev.com [jchemrev.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation [mdpi.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 12. hardydiagnostics.com [hardydiagnostics.com]
- 13. asm.org [asm.org]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 17. Broth microdilution - Wikipedia [en.wikipedia.org]
- 18. Broth Microdilution | MI [microbiology.mlsascp.com]
- 19. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 22. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 23. microbe-investigations.com [microbe-investigations.com]
- 24. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
Solid-Phase Synthesis of Thiazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the solid-phase synthesis (SPS) of various thiazole derivatives. Solid-phase organic synthesis has emerged as a powerful technique in combinatorial chemistry and drug discovery, offering streamlined purification and the potential for high-throughput synthesis.[1][2] The thiazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3]
This guide covers several classes of thiazole derivatives, summarizing key quantitative data, providing detailed experimental procedures, and illustrating the synthetic workflows using diagrams.
Synthesis of Thiazolo[4,5-d]pyrimidin-7(6H)-one Derivatives
Thiazolo[4,5-d]pyrimidin-7(6H)-ones are a class of fused heterocyclic compounds with significant potential in drug discovery. The solid-phase approach allows for the efficient construction of diverse compound libraries based on this scaffold.[4][5]
Data Presentation
| Step | Reagents and Conditions | Yield (%) | Reference |
| Solution-Phase Optimization | |||
| Oxidative Cyclization | Iodine, EtOH/DMF | 80 | [4] |
| Nucleophilic Substitution (Sulfone formation) | m-CPBA | - | [4] |
| Nucleophilic Substitution (Amine addition) | Butylamine, Triethylamine | 60 | [4] |
| Solid-Phase Synthesis | |||
| Overall 4-step Synthesis | Merrifield Resin, various building blocks | 18-93 | [4] |
| Per-step Yield Range | - | 65-97 | [4][5] |
| Nucleophilic Substitution (Amine) | Butylamine, Triethylamine | 81 | [4] |
| Nucleophilic Substitution (Thiol) | Thiol nucleophile | 77 | [4] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of 4-Amino-N-(substituted)thiazole-5-carboxamide Resin [4]
-
To a solution of 6a (5.6 g, 29 mmol) in H₂O (20 mL), add a solution of 5 (2.9 g, 17.4 mmol) dissolved in acetone (100 mL) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour after the addition is complete.
-
This procedure attaches the initial thiazole precursor to the solid support.
Protocol 2: Oxidative Cyclization and Nucleophilic Substitution [4]
-
Oxidative Cyclization: For the introduction of an aromatic group at the R² position, perform an oxidative cyclization reaction using iodine to synthesize the thiazolo-pyrimidinone core structure with a high yield.
-
Sulfone Formation: To introduce diversity at the R³ position, oxidize the methylsulfide on the resin-bound intermediate to a sulfone using meta-chloroperoxybenzoic acid (m-CPBA).
-
Nucleophilic Substitution: Substitute the sulfone with a nucleophile, such as butylamine, in the presence of a base like triethylamine to yield the final compound.
Workflow Visualization
Caption: Workflow for solid-phase synthesis of thiazolo-pyrimidinones.
Synthesis of Thiazolo[4,5-d][1][4][6]triazin-4(3H)-one Derivatives
This section outlines the first reported solid-phase synthesis of thiazolo[4,5-d][1][4][6]triazin-4(3H)-one derivatives, a novel class of nitrogen-rich fused heterocycles.[1] The modular sequence allows for the introduction of diversity at different positions.[1]
Data Presentation
| Step | Reagents and Conditions | Average Stepwise Yield (%) | Reference |
| Overall Synthesis | Merrifield resin, Thorpe-Ziegler, oxidation, substitution | 68-97 | [1][2] |
| Library Synthesis (40 compounds) | R¹ with strong EWG (e.g., 4-NO₂-Ph) | 22-54 | [1] |
Experimental Protocols
Protocol 3: Preparation of 4-Amino-N-(substituted) thiazole-5-carboxamide Resin [2]
-
Dissolve compound 6 (2.26 g, 11.61 mmol) in H₂O (10 mL).
-
Add an acetone solution (50 mL) of compound 7 (1.55 g, 7.74 mmol) dropwise at room temperature.
-
Stir the reaction mixture for 1 hour at ambient temperature after the addition is complete.
-
Add LiOH (189.2 mg, 7.74 mmol) and reflux the mixture at 60°C for 1 hour.
-
Cool the mixture and remove the solvent under reduced pressure to obtain the resin-bound intermediate.
Protocol 4: General Solid-Phase Synthesis Sequence [1][7]
-
Attachment to Resin: Start with Merrifield resin and attach the initial building block, for example, via reaction with potassium cyanocarbonimidodithioate.
-
Thorpe-Ziegler Cyclization: Treat the resin with a diversity element (e.g., 1-chloro-4-phenylbut-3-yn-2-one) and triethylamine to form the thiazole-containing resin.
-
Further Modification/Alkylation: Modify the resin-bound intermediate, for instance, by treatment with K₂CO₃ and (bromomethyl)benzene in DMF.
-
Oxidation: Oxidize the sulfide to a sulfone using m-CPBA in CH₂Cl₂.
-
Nucleophilic Substitution and Cleavage: Perform a nucleophilic substitution with an amine or thiol, which also results in the cleavage of the final product from the resin.
Workflow Visualization
Caption: Synthesis of thiazolotriazinone derivatives on solid support.
Hantzsch Thiazole Synthesis on Solid Support
The Hantzsch thiazole synthesis is a classic and high-yielding method for preparing thiazoles from α-haloketones and thioamides.[6][8] This reaction can be adapted for solid-phase synthesis to generate libraries of 2-aminothiazoles and related structures.
Data Presentation
| Method | Key Features | Yield (%) | Reference |
| One-pot, three-component reaction | Silica supported tungstosilisic acid as a reusable catalyst | 79-90 | [6] |
| Microwave-assisted Hantzsch synthesis | Reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas | 89-95 | [9] |
Experimental Protocols
Protocol 5: Hantzsch Synthesis of 2-amino-4-phenylthiazole (Solution-Phase Example) [8]
This protocol illustrates the fundamental solution-phase reaction that is adapted for solid-phase synthesis.
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a stir bar.
-
Heat the mixture with stirring on a hot plate for 30 minutes.
-
Cool the reaction to room temperature.
-
Pour the contents into a 100 mL beaker containing 5% Na₂CO₃ (20 mL) and swirl to mix.
-
Filter the mixture through a Buchner funnel and wash the filter cake with water.
Protocol 6: Solid-Phase Synthesis of 2,4-Diaminothiazoles [10]
-
To a suspension of polymer-bound thiouronium salt (1 mmol) and diethylaminomethyl polystyrene (2.1 mmol) in dry DMF (10 mL) under argon, add N-ethyldiisopropylamine (DIPEA, 1.5 mmol), followed by the isothiocyanate (1.5 mmol).
-
After 3 hours at room temperature, wash the resin successively with isopropyl alcohol, DMF, and again with isopropyl alcohol.
-
The subsequent S-alkylation with α-bromo ketones followed by a base-catalyzed intramolecular cyclization and cleavage from the solid support yields the 2,4-diaminothiazole.
Workflow Visualization
Caption: Solid-phase Hantzsch synthesis of 2,4-diaminothiazoles.
Conclusion
The solid-phase synthesis of thiazole derivatives offers a versatile and efficient platform for the generation of diverse chemical libraries for drug discovery and structure-activity relationship (SAR) studies.[1][4] The methodologies presented here, including the synthesis of fused thiazole systems and the adaptation of the classic Hantzsch reaction, demonstrate the power of solid-phase techniques to accelerate the discovery of novel, biologically active thiazole-containing compounds. The use of real-time monitoring techniques like ATR-FTIR spectroscopy can further enhance the control and efficiency of these synthetic sequences.[1][2]
References
- 1. mdpi.com [mdpi.com]
- 2. Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application of 2-Acetamido-5-methylthiazole in the Development of Itk Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-2-inducible T-cell kinase (Itk), a member of the Tec family of non-receptor tyrosine kinases, is a critical component of the T-cell receptor (TCR) signaling pathway.[1] Its role in T-cell activation, differentiation, and cytokine production makes it an attractive therapeutic target for a range of immune-mediated diseases, including allergic asthma, autoimmune disorders, and T-cell malignancies.[2] The 2-acetamido-5-methylthiazole scaffold represents a promising starting point for the development of potent and selective Itk inhibitors. This document provides detailed application notes, experimental protocols, and data presentation to guide researchers in the utilization of this chemical scaffold for the discovery and development of novel Itk inhibitors.
While specific quantitative data for Itk inhibitors directly derived from the this compound core is not extensively available in the public domain, the closely related 2-aminothiazole scaffold has been explored for this purpose. The data and protocols presented herein are based on this related chemical class and provide a strong foundation for the design and evaluation of this compound-based inhibitors.
Itk Signaling Pathway
Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell, a signaling cascade is initiated, leading to the activation of Itk. Activated Itk then phosphorylates and activates phospholipase C-gamma 1 (PLCγ1), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers diacylglycerol (DAG) and inositol trisphosphate (IP3). This cascade ultimately results in calcium mobilization, activation of transcription factors such as NFAT and NF-κB, and the production of cytokines like IL-2, driving T-cell activation and proliferation.[1]
Caption: Simplified Itk signaling pathway and the point of inhibition.
Experimental Workflow for Itk Inhibitor Development
The development of Itk inhibitors from the this compound scaffold typically follows a structured workflow, from initial screening to cellular characterization.
Caption: General workflow for the development of Itk inhibitors.
Data Presentation: Inhibitory Activity of 2-Aminothiazole Derivatives against Itk
The following table summarizes the structure-activity relationship (SAR) for a series of 2-amino-5-(thioaryl)thiazole derivatives, which are structurally related to the this compound scaffold. This data can inform the design of novel inhibitors based on the target scaffold.[1]
| Compound ID | R Group on Thioaryl Moiety | Itk IC50 (nM) | Jurkat IL-2 IC50 (nM) |
| 1 | 4-methoxy-phenyl | 100 | 1500 |
| 2 | 4-fluoro-phenyl | 50 | 800 |
| 3 | 2,4-difluoro-phenyl | 20 | 300 |
| 4 | 4-chloro-phenyl | 35 | 600 |
| 5 | 4-trifluoromethyl-phenyl | 15 | 250 |
| 6 | 3,4-dichloro-phenyl | 25 | 400 |
| 7 | 4-cyano-phenyl | 45 | 750 |
| 8 | 4-pyridyl | 80 | 1200 |
Note: Data is adapted from published literature on 2-amino-5-(thioaryl)thiazole derivatives and serves as a reference for designing this compound-based inhibitors.[1]
Experimental Protocols
Synthesis of this compound
This protocol describes a general two-step synthesis for this compound, starting from the synthesis of the 2-amino-5-methylthiazole precursor.
Step 1: Synthesis of 2-Amino-5-methylthiazole
This synthesis is based on the Hantzsch thiazole synthesis.
Materials:
-
1-Bromo-2-propanone
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
Dissolve thiourea (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add 1-bromo-2-propanone (1.0 equivalent) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
The product, 2-amino-5-methylthiazole hydrobromide, will precipitate. Filter the solid and wash with cold ethanol.
-
To obtain the free base, dissolve the hydrobromide salt in water and basify with a suitable base (e.g., NaOH) until precipitation is complete.
-
Filter the precipitate, wash with water, and dry under vacuum to yield 2-amino-5-methylthiazole.
Step 2: Acetylation of 2-Amino-5-methylthiazole
Materials:
-
2-Amino-5-methylthiazole
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 2-amino-5-methylthiazole (1.0 equivalent) in DCM in a round-bottom flask.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and then with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
In Vitro Itk Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol outlines a general procedure for determining the IC50 value of a test compound against Itk using a TR-FRET assay format.
Materials:
-
Recombinant human Itk enzyme
-
Biotinylated peptide substrate (e.g., poly-GT-biotin)
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
Test compound (this compound derivative) in DMSO
-
384-well low-volume black plates
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations (typically with a final DMSO concentration of ≤1%).
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of Itk enzyme solution in assay buffer to each well.
-
Incubate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP in assay buffer. The final ATP concentration should be at or near the Km for Itk.
-
Incubate the reaction for 60-90 minutes at room temperature.
-
Stop the reaction by adding 5 µL of a detection solution containing EDTA, europium-labeled anti-phosphotyrosine antibody, and SA-APC in a suitable buffer.
-
Incubate for 60 minutes at room temperature to allow for the development of the detection signal.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot the percentage of inhibition against the compound concentration. Determine the IC50 value using a suitable non-linear regression analysis.
Cellular IL-2 Secretion Assay (ELISA)
This protocol describes the measurement of IL-2 secretion from stimulated Jurkat T-cells as a measure of the cellular activity of an Itk inhibitor.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Ionomycin
-
Test compound
-
Human IL-2 ELISA kit
-
96-well cell culture plates
-
96-well ELISA plates
Procedure:
-
Culture Jurkat cells in RPMI-1640 medium.
-
Seed the Jurkat cells into a 96-well cell culture plate at a density of 1 x 10^5 cells/well in 100 µL of medium.
-
Prepare serial dilutions of the test compound in culture medium.
-
Add the diluted test compound to the wells and pre-incubate the cells for 1-2 hours at 37 °C in a 5% CO2 incubator.
-
Stimulate the cells by adding a combination of PMA (final concentration ~50 ng/mL) and Ionomycin (final concentration ~1 µg/mL). Include unstimulated and vehicle-treated stimulated controls.
-
Incubate the plate for 24 hours at 37 °C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate and carefully collect the supernatant.
-
Quantify the amount of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Plot the IL-2 concentration against the test compound concentration and determine the IC50 value.
Cellular Calcium Mobilization Assay
This protocol outlines a method to assess the effect of an Itk inhibitor on TCR-induced calcium flux in T-cells.
Materials:
-
Jurkat T-cells or primary human T-cells
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Anti-CD3 antibody
-
Goat anti-mouse IgG (cross-linking antibody)
-
Test compound
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Harvest and wash the T-cells.
-
Load the cells with a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127) in HBSS for 30-45 minutes at 37 °C.
-
Wash the cells to remove excess dye and resuspend them in HBSS.
-
Incubate the cells with various concentrations of the test compound for 30-60 minutes at room temperature.
-
Establish a baseline fluorescence reading for 30-60 seconds using a flow cytometer or fluorescence plate reader.
-
Stimulate the cells by adding anti-CD3 antibody followed by a cross-linking goat anti-mouse IgG antibody.
-
Immediately record the change in fluorescence over time for 5-10 minutes.
-
Analyze the data by measuring the peak fluorescence intensity or the area under the curve. Compare the response in the presence of the inhibitor to the vehicle control to determine the extent of inhibition.
Conclusion
The this compound scaffold presents a promising starting point for the development of novel Itk inhibitors. The information and protocols provided in this document offer a comprehensive guide for researchers to synthesize, screen, and characterize such compounds. By leveraging the provided methodologies and building upon the existing knowledge of related 2-aminothiazole inhibitors, the scientific community can further explore the therapeutic potential of targeting Itk for the treatment of various immune-related disorders.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Acetamido-5-methylthiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Acetamido-5-methylthiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic route involves a two-step process:
-
Hantzsch Thiazole Synthesis: Formation of the 2-amino-5-methylthiazole core by reacting an α-halo ketone (such as chloroacetone) with a thiourea derivative.
-
Acetylation: Subsequent acylation of the 2-amino group of 2-amino-5-methylthiazole using an acetylating agent like acetyl chloride or acetic anhydride to yield the final product, this compound.
Q2: What are the critical factors affecting the yield in the Hantzsch thiazole synthesis step?
A2: Key factors influencing the yield of 2-amino-5-methylthiazole include reaction temperature, choice of solvent, purity of starting materials, and proper stoichiometry. The use of catalysts or alternative energy sources like microwave irradiation can also significantly impact the reaction's efficiency.[1]
Q3: What are common side reactions to be aware of during this synthesis?
A3: During the Hantzsch synthesis, particularly under acidic conditions, the formation of 2-imino-2,3-dihydrothiazole isomers can occur, which can complicate purification and reduce the yield of the desired 2-aminothiazole.[2] In the acetylation step, diacetylation (acetylation of both the exocyclic amino group and the ring nitrogen) can be a significant side reaction, especially with highly reactive acetylating agents or harsh reaction conditions.
Q4: How can I purify the final product, this compound?
A4: Recrystallization is a common and effective method for purifying this compound. The choice of solvent is crucial for successful recrystallization. A solvent should be selected in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for similar compounds include ethanol, ethyl acetate, or mixtures of ethanol and water.
Troubleshooting Guides
Issue 1: Low Yield in Hantzsch Thiazole Synthesis of 2-Amino-5-methylthiazole
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature. The Hantzsch synthesis often requires heating to proceed at an optimal rate. Monitor the reaction by TLC to find the ideal temperature that maximizes product formation without significant side product formation. |
| Inappropriate Solvent | The polarity of the solvent can influence the reaction rate and yield. Ethanol is a commonly used solvent. If yields are low, consider exploring other solvents such as methanol or solvent-free conditions, which have been reported to improve yields in some cases. |
| Impure Starting Materials | Ensure the purity of the α-halo ketone (e.g., chloroacetone) and thiourea. Impurities can lead to unwanted side reactions. Purify starting materials by distillation or recrystallization if necessary. |
| Incorrect Stoichiometry | An excess of thiourea is sometimes used to ensure the complete conversion of the α-halo ketone. Experiment with slight variations in the molar ratio of the reactants to optimize the yield. |
| Side Reaction Formation | The formation of 2-imino-2,3-dihydrothiazole isomers can be favored under acidic conditions.[2] Ensure the reaction is not overly acidic. If necessary, a mild base can be used to neutralize any excess acid. |
Issue 2: Low Yield or Impure Product in the Acetylation of 2-Amino-5-methylthiazole
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Diacetylation Side Product | The formation of a diacetylated product can occur. To minimize this, use a less reactive acetylating agent (e.g., acetic anhydride instead of acetyl chloride) and milder reaction conditions. The addition of a base like pyridine can help to control the reaction. |
| Incomplete Reaction | If starting material remains, consider increasing the reaction time or temperature moderately. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Hydrolysis of Product | The amide product can be susceptible to hydrolysis, especially under acidic or basic conditions during workup. Ensure the workup is performed under neutral or near-neutral conditions and at a low temperature. |
| Ineffective Acetylating Agent | Ensure the acetylating agent (acetic anhydride or acetyl chloride) is fresh and has not been hydrolyzed by exposure to moisture. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Hantzsch-type Synthesis of 2-Aminothiazole Derivatives
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Ethanol/Water | 65 | 2-3.5 | 60-90 | [3] |
| Silica Supported Tungstosilisic Acid | Ethanol/Water | 65 | 2-3.5 | 79-90 | [4][5] |
| None (Microwave) | Ethanol | 50 | 0.08 | 74 | [6] |
| None (Solvent-Free) | Melt | - | < 1 min | Moderate to Excellent | [7] |
Table 2: Conditions for Acetylation of Amino Groups
| Acetylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Reference |
| Acetic Anhydride | Pyridine | Pyridine | Room Temp | - | [4] |
| Acetyl Chloride | - | Dry Acetone | Reflux | 2 | [8] |
| Acetic Anhydride | - | Acetic Anhydride | < 60 | 1 | [9] |
Experimental Protocols
Protocol 1: Hantzsch Synthesis of 2-Amino-5-methylthiazole
This protocol is a generalized procedure based on the classical Hantzsch thiazole synthesis.
Materials:
-
Thiourea
-
Chloroacetone
-
Ethanol
-
Sodium bicarbonate solution (saturated)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.0 equivalent) in ethanol.
-
Slowly add chloroacetone (1.0 equivalent) to the stirring solution. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
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Slowly add a saturated solution of sodium bicarbonate to neutralize the reaction mixture until effervescence ceases.
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The product, 2-amino-5-methylthiazole, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Protocol 2: Acetylation of 2-Amino-5-methylthiazole
This protocol describes the acetylation of 2-amino-5-methylthiazole using acetic anhydride and pyridine.[4]
Materials:
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2-Amino-5-methylthiazole
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Acetic anhydride
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Pyridine (anhydrous)
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Toluene
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Dichloromethane (or Ethyl Acetate)
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1 M HCl, Water, Saturated aq. NaHCO₃, Brine
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Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve 2-amino-5-methylthiazole (1.0 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.5-2.0 equivalents) to the cooled solution.
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Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
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Quench the reaction by adding dry methanol.
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Remove the pyridine and other volatiles by co-evaporation with toluene under reduced pressure.
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Dissolve the residue in dichloromethane or ethyl acetate.
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Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethyl acetate or ethanol).
Mandatory Visualizations
Caption: Experimental workflow for the Hantzsch synthesis of 2-amino-5-methylthiazole.
Caption: Experimental workflow for the acetylation of 2-amino-5-methylthiazole.
Caption: Logical troubleshooting workflow for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Issues with 2-Acetamido-5-methylthiazole in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 2-Acetamido-5-methylthiazole in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous buffers?
A1: this compound, a thiazole derivative, possesses a chemical structure with limited aqueous solubility. Its heterocyclic nature and the presence of non-polar methyl and acetyl groups contribute to its hydrophobicity, making it challenging to dissolve directly in aqueous solutions commonly used in in vitro assays.
Q2: What is the recommended first step for dissolving this compound for an experiment?
A2: The recommended initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and preferred solvent for this purpose due to its high solubilizing power and compatibility with most cell-based assays at low final concentrations.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5% (v/v), with an ideal concentration at or below 0.1%. It is crucial to determine the specific tolerance of your cell line by running a vehicle control experiment (treating cells with the highest concentration of DMSO that will be present in your assay).
Q4: My compound precipitates when I add the DMSO stock to my aqueous assay buffer. What should I do?
A4: This is a common issue when the compound's solubility limit is exceeded in the final aqueous solution. Please refer to the Troubleshooting Guide below for a step-by-step approach to address this, which includes strategies like lowering the final concentration, optimizing the mixing procedure, and considering alternative solubilization methods.
Q5: Can I use other solvents besides DMSO?
A5: Yes, other water-miscible organic solvents like ethanol or dimethylformamide (DMF) can be used. However, their compatibility and potential for cytotoxicity at various concentrations in your specific assay should be carefully evaluated. For some thiazole derivatives, methanol has also been shown to be an effective solvent.
Troubleshooting Guide
Issue: Precipitate formation upon dilution of this compound stock solution in aqueous media.
This guide provides a systematic approach to resolving precipitation issues.
Data Presentation
Table 1: Solubility of 2-Amino-5-methylthiazole in Various Solvents at Different Temperatures
Disclaimer: The following data is for 2-Amino-5-methylthiazole, a structurally similar compound. The acetamido group in this compound will influence solubility, and this data should be used as an estimation.
| Solvent | Temperature (K) | Molar Fraction (10^3 x) |
| Methanol | 278.15 | 135.61 |
| 283.15 | 155.82 | |
| 288.15 | 178.23 | |
| 293.15 | 203.14 | |
| 298.15 | 230.85 | |
| 303.15 | 261.66 | |
| 308.15 | 295.87 | |
| 313.15 | 333.78 | |
| Ethanol | 278.15 | 36.17 |
| 283.15 | 41.89 | |
| 288.15 | 48.33 | |
| 293.15 | 55.59 | |
| 298.15 | 63.77 | |
| 303.15 | 72.98 | |
| 308.15 | 83.32 | |
| 313.15 | 94.91 | |
| Acetone | 278.15 | 45.83 |
| 283.15 | 52.89 | |
| 288.15 | 60.89 | |
| 293.15 | 69.94 | |
| 298.15 | 80.16 | |
| 303.15 | 91.68 | |
| 308.15 | 104.63 | |
| 313.15 | 119.16 |
Data adapted from a study on 2-Amino-5-methylthiazole.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 156.21 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 1 mL * 156.21 g/mol = 0.0015621 g = 1.56 mg.
-
Weigh the compound: Carefully weigh 1.56 mg of this compound and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube.
-
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for a Cell-Based Assay
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Thaw the stock solution: Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Prepare the highest concentration working solution: For a final assay concentration of 100 µM with a final DMSO concentration of 0.1%, you would perform a 1:100 dilution. For example, add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium.
-
Mixing: Add the stock solution dropwise to the cell culture medium while gently vortexing or swirling the tube to ensure rapid and uniform dispersion. This minimizes localized high concentrations that can lead to precipitation.
-
Serial Dilutions: Prepare subsequent lower concentrations by performing serial dilutions from the highest concentration working solution using pre-warmed cell culture medium.
-
Visual Inspection: Before adding the working solutions to your cells, visually inspect them for any signs of precipitation or cloudiness.
-
Immediate Use: Use the freshly prepared working solutions immediately for your experiment to prevent potential compound degradation or precipitation over time.
Optimizing HPLC Separation of 2-Acetamido-5-methylthiazole and its Impurities: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the High-Performance Liquid Chromatography (HPLC) separation of 2-Acetamido-5-methylthiazole and its common impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity found in this compound samples?
A1: The most prevalent process-related impurity is typically the unreacted starting material, 2-Amino-5-methylthiazole. This is due to incomplete acetylation during the synthesis process. Another potential byproduct from the acetylation reaction using acetic anhydride is acetic acid, though it is usually removed during the workup.
Q2: What is a good starting point for an HPLC method for this separation?
A2: A reverse-phase HPLC method is generally suitable. A good starting point would be a C18 column with a mobile phase consisting of a mixture of water and acetonitrile, with an acid modifier like 0.1% orthophosphoric acid or formic acid.[1][2] An isocratic elution can be a good starting point, but a gradient may be necessary to achieve optimal separation, especially if other impurities are present.
Q3: My main peak for this compound is tailing. What could be the cause?
A3: Peak tailing for amine-containing compounds on reverse-phase columns can be caused by interactions with residual silanol groups on the silica packing. To mitigate this, ensure the mobile phase pH is low (around 2.5-3.5) by using an acid modifier like phosphoric acid or formic acid. This protonates the silanol groups and reduces the secondary interactions. Using a column with low silanol activity or an end-capped column can also significantly improve peak shape.
Q4: I am observing a fronting peak. What are the likely causes?
A4: Peak fronting can be a result of several factors, including column overload, injecting the sample in a solvent stronger than the mobile phase, or a column void. Try reducing the sample concentration or injection volume. Ensure your sample is dissolved in the mobile phase or a weaker solvent. If the problem persists, it could indicate a void at the head of the column, which may require column replacement.
Q5: I see an unexpected peak in my chromatogram. How can I identify it?
A5: An unexpected peak could be a degradation product, an impurity from a different synthesis step, or a contaminant. To investigate, you can perform forced degradation studies by subjecting a pure sample of this compound to stress conditions such as acid, base, heat, oxidation (e.g., with hydrogen peroxide), and light.[3][4] The appearance of a new peak under specific stress conditions can help identify its nature. For definitive identification, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are recommended.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound.
Problem 1: Poor Resolution Between this compound and 2-Amino-5-methylthiazole
| Possible Cause | Solution |
| Inappropriate Mobile Phase Composition | Adjust the ratio of organic solvent (acetonitrile) to the aqueous buffer. Increasing the aqueous portion will generally increase the retention time of both compounds and may improve resolution. |
| Incorrect pH of the Mobile Phase | Optimize the pH of the mobile phase. A lower pH (e.g., 2.5-3.5) can improve the peak shape of the amine-containing impurity and alter the selectivity. |
| Suboptimal Column Chemistry | Try a different stationary phase. A column with a different chemistry (e.g., a phenyl-hexyl column) may offer different selectivity for this separation. |
| Isocratic Elution is Insufficient | Switch to a gradient elution. Start with a lower percentage of organic solvent and gradually increase it. This can help to better separate the early-eluting 2-Amino-5-methylthiazole from the later-eluting this compound. |
Problem 2: Broad or Split Peaks
| Possible Cause | Solution |
| Column Contamination or Degradation | Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, the column may be degraded and require replacement. |
| Extra-column Volume | Minimize the length and internal diameter of tubing connecting the injector, column, and detector. Ensure all fittings are properly seated. |
| Sample Solvent Incompatibility | Dissolve the sample in the initial mobile phase. Injecting in a stronger solvent can cause peak distortion. |
| Co-elution of Impurities | If a peak appears to be split, it may be two co-eluting compounds. Adjusting the mobile phase composition or switching to a different column chemistry can help to resolve them. |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This method is designed to separate this compound from its primary impurity, 2-Amino-5-methylthiazole.
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Orthophosphoric acid in Water
-
B: Acetonitrile
-
-
Elution Mode: Isocratic
-
Composition: 70% A : 30% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 268 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.
Hypothetical Performance Data
The following table presents hypothetical retention times and resolution for the separation of this compound and its primary impurity under the conditions described in Protocol 1.
| Compound | Retention Time (min) | Resolution (Rs) |
| 2-Amino-5-methylthiazole (Impurity) | 3.5 | - |
| This compound (API) | 5.8 | > 2.0 |
Visualizations
Troubleshooting Workflow for Poor Peak Shape
Caption: A logical workflow for troubleshooting common peak shape issues.
Experimental Workflow for HPLC Method Development
Caption: A stepwise workflow for developing a robust HPLC method.
References
- 1. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. turkjps.org [turkjps.org]
Troubleshooting 2-aminothiazole halogenation side reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the halogenation of 2-aminothiazole. Our goal is to help you navigate common experimental challenges, minimize side reactions, and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the halogenation of 2-aminothiazole?
A1: The primary side reactions encountered during the halogenation of 2-aminothiazole are:
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Over-halogenation: The formation of di- or even tri-halogenated products is a frequent issue, particularly at the highly reactive C5 position of the thiazole ring.[1]
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Lack of Regioselectivity: While halogenation typically favors the C5 position due to electronic effects, reaction at other positions can occur, leading to a mixture of isomers.[1][2]
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Reaction with the Amino Group: The exocyclic amino group can react with certain halogenating agents, leading to undesired byproducts. Acylating the amino group can be a strategy to prevent this.[1]
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Decomposition: Under harsh reaction conditions, such as high temperatures, the starting material or the desired halogenated product can decompose.[1]
Q2: How can I achieve selective mono-halogenation at the C5 position?
A2: Achieving selective C5 mono-halogenation requires careful control over reaction conditions. Key strategies include:
-
Low Temperature: Performing the reaction at low temperatures (e.g., 0°C to -10°C) can significantly suppress the formation of di-halogenated byproducts.[1]
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Stoichiometry Control: Using a strict 1:1 stoichiometry of the 2-aminothiazole to the halogenating agent is crucial to prevent over-halogenation.[1]
-
Choice of Halogenating Agent: Milder and more selective halogenating agents, such as copper(II) halides (CuX₂), can provide better control over the reaction compared to more aggressive reagents like elemental bromine.[1][2]
Q3: My reaction is resulting in a mixture of isomers. How can I improve regioselectivity?
A3: Improving regioselectivity often involves the selection of an appropriate halogenating agent and reaction conditions. For instance, regioselective halogenation at the 5-position of 2-amino-1,3-thiazoles can be achieved at room temperature by reacting with CuX₂ (where X is Cl or Br) in acetonitrile.[2] In contrast, halogenation at the 2-position can be selectively achieved using an alumina-supported copper(I) material or CuX (where X is Cl, Br, or I).[2]
Q4: I am observing significant decomposition of my starting material/product. What can I do to minimize this?
A4: Decomposition is often a result of harsh reaction conditions. To minimize it:
-
Use milder reaction conditions, including lower temperatures.
-
Ensure the work-up procedure is not overly harsh.[1]
-
For sensitive products, purification methods like using deactivated silica gel for column chromatography can prevent decomposition.[1]
Q5: Can I introduce different halogens at different positions on the 2-aminothiazole ring?
A5: Yes, it is possible to introduce different halogens selectively in a stepwise manner. For example, a 5-chloro-2-iodothiazole derivative has been synthesized, demonstrating the versatility of using different halogenation procedures sequentially.[2]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | 1. Inactive halogenating agent.2. Insufficient reaction time or temperature.3. Radical inhibitors present (if a radical mechanism is involved). | 1. Use a fresh or purified halogenating agent (e.g., recrystallized NBS).2. Gradually increase reaction time and/or temperature while monitoring with TLC.3. Ensure an inert atmosphere if a radical pathway is suspected. |
| Formation of multiple spots on TLC, indicating a mixture of products | 1. Over-halogenation (di- or tri-halogenation).2. Lack of regioselectivity. | 1. Lower the reaction temperature (e.g., to 0°C or -10°C). Use a strict 1:1 stoichiometry of 2-aminothiazole to the halogenating agent.[1]2. Consider a more selective halogenating agent like CuBr₂.[1][2] |
| Desired mono-halogenated product is contaminated with di-halogenated product | 1. Reaction temperature is too high.2. Excess halogenating agent was used.3. Prolonged reaction time. | 1. Perform the reaction at a lower temperature.2. Carefully control the stoichiometry of the halogenating agent.3. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.[1] |
| Product decomposes during purification on silica gel | 1. Sensitivity of the halogenated product to silica gel.2. Thermal instability. | 1. Use deactivated silica gel (e.g., treated with triethylamine) for column chromatography.2. Avoid high temperatures during solvent evaporation.[1] |
Data Presentation
Table 1: Comparison of Brominating Agents for a 2-Aminothiazole Derivative
| Brominating Agent | Product(s) | Yield (%) | Reference |
| CuBr | 2-bromo derivative | near quantitative | [2] |
| KBr | Mixture of products | low yield of 2-bromo derivative | [2] |
| KBr-CuBr | 2-bromo derivative | moderately high | [2] |
| Br₂ | dibromo-derivative | moderate | [2] |
| alumina-supported-KCuBr₂ | 2-bromo derivative | very high | [2] |
Table 2: Yields of Mono- and Di-halogenated 2-Aminothiazole Derivatives
| Product | Halogen(s) | Method | Yield (%) | Reference |
| 2-Chloro-1,3-thiazole derivative | Cl at C2 | Sandmeyer-type | 33 | [2] |
| 2-Bromo-1,3-thiazole derivative | Br at C2 | Sandmeyer-type | 46 | [2] |
| 2-Iodo-1,3-thiazole derivative | I at C2 | Sandmeyer-type | 50 | [2] |
| 2,5-Dichloro-1,3-thiazole derivative | Cl at C2 and C5 | Sandmeyer-type followed by chlorination | 35 | [2] |
| 2,5-Dibromo-1,3-thiazole derivative | Br at C2 and C5 | Dibromination with n-butyl nitrite and CuBr₂ | 79 | [2] |
| 2-Amino-5-chloro-1,3-thiazole derivative | Cl at C5 | Reaction with CuCl₂ | 51 | [2] |
| 2-Amino-5-bromo-1,3-thiazole derivative | Br at C5 | Reaction with CuBr₂ | 94 | [2] |
Experimental Protocols
Protocol 1: Regioselective 5-Bromination using Copper(II) Bromide
This protocol describes the synthesis of 2-amino-5-bromothiazole derivatives.
-
Dissolution: Dissolve the 2-aminothiazole derivative (1.0 eq) and CuBr₂ (1.0 eq) in acetonitrile.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with aqueous ammonia (0.1 M). The organic layer is then dried and the solvent evaporated to yield the crude product, which can be further purified by chromatography.[1][2]
Protocol 2: Halogenation at the 2-Position (Sandmeyer-type reaction)
This protocol is for the synthesis of 2-halo-1,3-thiazole derivatives.
-
Dissolution: Dissolve the 2-aminothiazole derivative (1.0 eq) and the copper(I) halide (CuX, where X = Cl, Br, or I; 1.5 eq) in acetonitrile at room temperature.
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Addition: Add n-butyl nitrite (1.5 eq) with stirring.
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Reaction: Heat the solution to 60°C. The reaction is typically complete within 15 minutes, as monitored by TLC.
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Work-up: Evaporate the reaction mixture to dryness. Dissolve the residue in ethyl acetate and wash with a dilute ammonia solution. The organic layer is dried and evaporated to give the crude product, which is then purified by silica gel chromatography.[2]
Visualizations
Caption: Desired vs. side reaction pathways in 2-aminothiazole halogenation.
Caption: A logical workflow for troubleshooting 2-aminothiazole halogenation.
References
Technical Support Center: Enhancing the Stability of 2-Acetamido-5-methylthiazole for Cell Culture
Welcome to the technical support center for 2-Acetamido-5-methylthiazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability and successful application of this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in cell culture?
A1: The primary stability concerns for this compound in a cell culture environment are twofold:
-
Hydrolysis: The acetamido group is susceptible to hydrolysis, particularly under acidic or alkaline conditions, which can be influenced by the pH of the cell culture medium. This process would yield 2-amino-5-methylthiazole and acetic acid.
-
Oxidation and Dimerization: The thiazole ring itself can be prone to oxidation, a process that can be accelerated by components in the cell culture medium and exposure to light and oxygen. This can lead to the formation of various degradation products, including potential dimers. Studies on similar 2-aminothiazole compounds have shown that degradation in DMSO can lead to oxygenated and dimerized products.
Q2: How should I prepare and store stock solutions of this compound?
A2: Proper preparation and storage of stock solutions are critical for maintaining the compound's integrity.
-
Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions.
-
Storage Temperature: To minimize degradation, especially oxidation and dimerization, it is highly recommended to store DMSO stock solutions at -20°C or -80°C.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can accelerate degradation, it is best practice to aliquot the stock solution into single-use volumes.
-
Light Protection: Protect stock solutions from light by using amber vials or by wrapping the vials in aluminum foil.
Q3: My experimental results with this compound are inconsistent. What could be the cause?
A3: Inconsistent results are often linked to compound instability. Several factors could be at play:
-
Stock Solution Degradation: If the stock solution has been stored improperly (e.g., at room temperature or subjected to multiple freeze-thaw cycles), the compound may have degraded over time.
-
Instability in Culture Medium: this compound may have limited stability in the aqueous, nutrient-rich environment of the cell culture medium. The rate of degradation can be influenced by the medium's pH, composition (especially the presence of certain amino acids or reactive species), and the incubation time.
-
Interaction with Serum: Components within fetal bovine serum (FBS) or other sera can sometimes interact with and affect the stability of small molecules.
To troubleshoot, it is advisable to prepare fresh stock solutions and minimize the pre-incubation time of the compound in the culture medium before adding it to the cells.
Q4: Can I do anything to improve the stability of this compound in my cell culture medium?
A4: Yes, several strategies can be employed to enhance the stability of the compound during your experiments:
-
Use Freshly Prepared Solutions: Always prepare fresh dilutions of the compound in your cell culture medium immediately before use.
-
Minimize Exposure to Harsh Conditions: Avoid prolonged exposure of the compound to light and elevated temperatures.
-
Consider Antioxidants: The addition of antioxidants to the cell culture medium may help to mitigate oxidative degradation of the thiazole ring. However, the choice and concentration of the antioxidant should be carefully validated to ensure it does not interfere with the experimental model.
-
Formulation with Cyclodextrins: For compounds with stability or solubility issues, cyclodextrins can be used as complexing agents to protect the molecule from degradation and improve its delivery to cells.[1][2][3][4] This approach would require specific formulation development.
Troubleshooting Guides
Problem 1: Loss of Compound Activity Over Time
| Possible Cause | Recommended Solution |
| Degradation in Stock Solution | Prepare a fresh stock solution of this compound in high-quality, anhydrous DMSO. Aliquot into single-use vials and store at -20°C or -80°C, protected from light. |
| Instability in Cell Culture Medium | 1. Prepare working solutions in pre-warmed medium immediately before adding to the cells. 2. Reduce the incubation time of the compound with the cells if experimentally feasible. 3. Perform a time-course experiment to assess the stability of the compound in your specific cell culture medium (see Experimental Protocols). |
| pH-dependent Hydrolysis | Ensure the pH of your cell culture medium is stable and within the optimal physiological range (typically 7.2-7.4). Avoid using overly acidic or basic media. |
Problem 2: Unexpected Cellular Toxicity or Off-Target Effects
| Possible Cause | Recommended Solution |
| Formation of Toxic Degradation Products | 1. Confirm the purity of your this compound stock by an appropriate analytical method (e.g., HPLC). 2. Minimize degradation by following the recommended handling and storage procedures. 3. If degradation is suspected, attempt to identify the degradation products and assess their individual cytotoxicity. |
| Solvent Toxicity | Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) and that a vehicle control (medium with the same concentration of DMSO) is included in all experiments. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (with and without serum, if applicable)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Humidified incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution to a final concentration of 10 µM in your cell culture medium. Prepare separate solutions for medium with and without serum if you use both conditions in your experiments.
-
Incubation: Aliquot the working solution into sterile microcentrifuge tubes or wells of a multi-well plate. Incubate at 37°C in a 5% CO₂ incubator.
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The t=0 sample represents the initial concentration.
-
Sample Storage: Immediately after collection, store the samples at -80°C until analysis to prevent further degradation.
-
HPLC Analysis: Analyze the concentration of the parent compound in each sample by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradation products.
-
Data Analysis: Plot the percentage of the remaining this compound against time to determine its stability profile and half-life in your specific cell culture conditions.
Quantitative Data Summary (Hypothetical Example):
| Time (hours) | % Remaining (Medium only) | % Remaining (Medium + 10% FBS) |
| 0 | 100 | 100 |
| 2 | 95 | 98 |
| 4 | 88 | 94 |
| 8 | 75 | 89 |
| 24 | 50 | 78 |
| 48 | 25 | 60 |
| 72 | 10 | 45 |
This is example data and will vary depending on the specific experimental conditions. The presence of serum appears to have a stabilizing effect in this hypothetical example.[5]
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. Cyclodextrins [sigmaaldrich.com]
- 2. Applications of cyclodextrins as active therapeutic agents | Department of Biophysics and Cell Biology [biophys.unideb.hu]
- 3. Interactions between cyclodextrins and cellular components: Towards greener medical applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Reducing impurities in the synthesis of 2-aminothiazole derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-aminothiazole derivatives. Our aim is to offer practical solutions to common challenges encountered during synthesis, thereby improving yield, purity, and overall success of the experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve specific issues you may encounter during the synthesis of 2-aminothiazole derivatives, particularly via the common Hantzsch synthesis method.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Suboptimal Reaction Temperature: The reaction may not have reached the necessary activation energy.[1] 2. Inappropriate Solvent: The chosen solvent may not be suitable for the specific substrates. 3. Incorrect Stoichiometry: An improper ratio of α-haloketone to thiourea can limit the reaction. 4. Poor Quality of Starting Materials: Impurities in the reactants can interfere with the reaction. 5. Reaction Time is Too Short: The reaction may not have had sufficient time to proceed to completion. | 1. Gradually increase the reaction temperature. Refluxing is often necessary.[1] 2. Screen different solvents such as ethanol, methanol, or even water. In some cases, solvent-free conditions can be effective.[2] 3. Use a slight excess (1.1-1.5 equivalents) of thiourea to ensure the complete conversion of the α-haloketone. 4. Ensure the purity of your starting materials. Recrystallize or distill them if necessary. 5. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Formation of Multiple Products/Side Products | 1. Formation of Isomeric Byproducts: Under acidic conditions, the reaction can yield 2-imino-2,3-dihydrothiazole isomers.[1] 2. Self-condensation of Reactants: Starting materials may react with themselves under the reaction conditions. 3. Over-reaction or Decomposition: Prolonged reaction times or excessively high temperatures can lead to the degradation of the product. | 1. Adjust the pH of the reaction mixture. Neutral or slightly basic conditions generally favor the formation of the desired 2-aminothiazole. 2. Control the rate of addition of reactants and maintain a consistent temperature. 3. Monitor the reaction closely by TLC and stop the reaction once the starting material is consumed. |
| Difficulty in Product Isolation and Purification | 1. Product is Soluble in the Work-up Solvent: The desired product may be lost during the extraction process. 2. Formation of an Emulsion During Extraction: This can make phase separation difficult. 3. Product Co-elutes with Impurities During Chromatography: Poor separation on the column. 4. Product Fails to Crystallize: Difficulty in obtaining a solid product from the solution. | 1. If the product is water-soluble, saturate the aqueous layer with NaCl before extraction. Use a continuous liquid-liquid extractor for efficient extraction. 2. Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective. 3. Optimize the solvent system for column chromatography by testing various solvent mixtures with different polarities using TLC. A gradient elution may be necessary. 4. Try different recrystallization solvents or solvent mixtures. Scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. |
| Unexpected Color Change | 1. Formation of Colored Impurities: Side reactions can produce colored byproducts. 2. Oxidation of the Product: The 2-aminothiazole ring can be sensitive to air oxidation, especially at elevated temperatures. | 1. Identify the impurity using spectroscopic methods (e.g., NMR, Mass Spectrometry) to understand the side reaction. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Reaction Fails to Scale Up | 1. Inefficient Heat Transfer: What works on a small scale may not have adequate heating or cooling on a larger scale. 2. Mixing Issues: Inefficient stirring in a larger reaction vessel can lead to localized "hot spots" or concentration gradients. | 1. Use a mechanical stirrer for larger volumes to ensure efficient mixing. Monitor the internal reaction temperature closely. 2. Add reagents slowly and ensure uniform mixing throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-aminothiazole derivatives?
A1: The Hantzsch thiazole synthesis is the most classical and widely used method. It involves the condensation reaction between an α-haloketone and a thioamide (or thiourea).[3]
Q2: How can I improve the yield of my Hantzsch thiazole synthesis?
A2: Optimizing reaction parameters such as temperature, solvent, and reaction time is crucial. The use of catalysts or alternative energy sources like microwave irradiation has been shown to significantly enhance yields and reduce reaction times.[1]
Q3: What are the common impurities I should look out for?
A3: A common impurity is the isomeric 2-imino-2,3-dihydrothiazole, which can form under acidic conditions.[1] Unreacted starting materials and products from their self-condensation can also be present.
Q4: My product is a dark oil and I'm expecting a solid. What should I do?
A4: The dark color may indicate the presence of impurities. Attempt to purify the oil using column chromatography. After purification, try to induce crystallization by dissolving the purified oil in a minimal amount of a suitable hot solvent and then slowly cooling it. Scratching the flask or adding a seed crystal might be helpful.
Q5: How do I choose the right solvent for recrystallization?
A5: A good recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures. It should not react with your compound, and it should be volatile enough to be easily removed from the crystals. It is often a matter of trial and error, testing small amounts of your product in various solvents like ethanol, methanol, ethyl acetate, or mixtures thereof.
Q6: Can I use α-chloro- or α-iodoketones instead of α-bromoketones?
A6: Yes, α-chloro and α-iodoketones can also be used in the Hantzsch synthesis. The reactivity generally follows the order I > Br > Cl. The choice may depend on the availability and stability of the starting material.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Amino-4-phenylthiazole
| Entry | Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Conventional Heating | Methanol | Reflux | 30 min | 99 | [4] |
| 2 | Microwave Irradiation | Methanol | 90 | 30 min | 95 | |
| 3 | Conventional Heating | Ethanol/Water (1:1) | 65 | 3.5 h | 82 | [5] |
| 4 | Ultrasonic Irradiation | Ethanol/Water (1:1) | Room Temp. | 2 h | 80 | [5] |
| 5 | Solvent-free | - | Room Temp. | a few seconds | Moderate to Excellent | [6] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-phenylthiazole via Conventional Heating
This protocol describes a standard procedure for the synthesis of 2-amino-4-phenylthiazole.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate Solution
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-bromoacetophenone (1.0 g, 5.0 mmol) and thiourea (0.57 g, 7.5 mmol).
-
Add methanol (10 mL) to the flask.
-
Heat the mixture to reflux and stir for 30 minutes. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 20 mL of 5% sodium carbonate solution to neutralize the hydrobromide salt of the product and induce precipitation.
-
Collect the precipitate by vacuum filtration through a Büchner funnel.
-
Wash the solid with cold deionized water.
-
Dry the product in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification of 2-Aminothiazole Derivatives by Column Chromatography
This protocol provides a general guideline for purifying 2-aminothiazole derivatives.
Materials:
-
Crude 2-aminothiazole derivative
-
Silica gel (60-120 mesh)
-
Solvents (e.g., hexane, ethyl acetate)
-
Glass column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).
-
Prepare the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). In a separate flask, add a small amount of silica gel and the dissolved sample. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder of the sample adsorbed onto the silica gel.
-
Load the Sample: Carefully add the dry-loaded sample to the top of the packed column.
-
Elute the Column: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent system should be predetermined by TLC analysis.
-
Collect Fractions: Collect the eluting solvent in fractions.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualizations
Caption: Workflow for the Hantzsch synthesis of 2-aminothiazole derivatives.
Caption: Decision tree for troubleshooting low yields in Hantzsch synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Method Development for Chiral Separation of Thiazole Derivatives
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the chiral separation of thiazole derivatives. It is intended for researchers, scientists, and professionals in drug development who are working on enantioselective analysis and purification of these compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the chiral separation of thiazole derivatives.
Q1: I am not seeing any separation of my thiazole derivative enantiomers. Where should I start?
A1: Achieving no separation is a common starting point in chiral method development. The initial choice of Chiral Stationary Phase (CSP) and mobile phase is critical.[1] Here is a systematic approach to tackle this issue:
-
Confirm System Suitability: First, ensure your HPLC or SFC system is performing correctly by injecting a known chiral standard that is proven to work on your selected column.
-
Chiral Stationary Phase (CSP) Selection: The interaction between the analyte and the CSP is the basis of chiral separation.[2] If your initial CSP shows no enantioselectivity, it is crucial to screen other columns with different chiral selectors.[1][3]
-
Recommendation: Start with a screening of 3-5 CSPs with diverse chemistries. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are a versatile first choice for a broad range of compounds, including thiazole derivatives.[1][4] Also consider Pirkle-type or macrocyclic glycopeptide-based columns.[1][5][6]
-
-
Mobile Phase Screening: The initial mobile phase might not be optimal.[1]
-
Normal Phase (NP): Screen different mixtures of a hydrocarbon (e.g., hexane, heptane) with various alcohol modifiers (e.g., isopropanol, ethanol, methanol).[1][4]
-
Supercritical Fluid Chromatography (SFC): Evaluate different alcohol co-solvents (methanol, ethanol, isopropanol) with supercritical CO2.[1][7]
-
Reversed-Phase (RP) / Polar Organic (PO): Consider switching the elution mode entirely, as different retention mechanisms can induce enantioselectivity.[1][4][8] Always verify the CSP's stability in reversed-phase conditions.[1]
-
-
Role of Additives: Small amounts of acidic or basic additives can significantly influence separation.[1] Since many thiazole derivatives are basic, adding a small percentage (e.g., 0.1%) of a basic modifier like diethylamine (DEA) can be beneficial.[1][9]
Q2: I have some peak separation, but the resolution (Rs) is poor (less than 1.5). How can I improve it?
A2: Poor resolution is a common issue that can often be resolved through systematic optimization.[1]
-
Optimize Modifier Percentage: The concentration of the alcohol modifier in both HPLC and SFC is a critical parameter.[1] Systematically vary the percentage of the alcohol to find the best balance between retention and selectivity.
-
Change the Alcohol Modifier: Different alcohols can provide different selectivities.[1][9] If you are using isopropanol, try ethanol or methanol, and vice versa.
-
Adjust the Flow Rate: Lowering the flow rate can increase column efficiency and may improve resolution, although it will increase the analysis time.[1]
-
Optimize Temperature: Temperature can significantly affect enantioselectivity.[7]
-
Lowering the temperature often enhances enantioselectivity and improves resolution.[1][10] Try reducing the temperature in 5-10°C increments.
-
However, in some cases, particularly in SFC, increasing the temperature can lead to better separation.[7] It is crucial to screen a range of temperatures (e.g., 15°C to 40°C).[1]
-
-
Consider a Different CSP: If optimizing the mobile phase and temperature on your current column does not yield the desired resolution, you may need to try a CSP with a different chiral selector.[1]
Q3: My enantiomer peaks are broad and/or tailing. What could be the cause and how can I fix it?
A3: Peak broadening and tailing can be caused by several factors, leading to poor integration and reduced resolution.[3]
-
Column Overload: Injecting too much sample can saturate the stationary phase.[3][11] Dilute your sample and reinject to see if the peak shape improves.
-
Secondary Interactions: The nitrogen atom in the thiazole ring can interact with residual silanols on the silica support of the CSP, causing peak tailing.[1]
-
Injection Solvent Effects: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause peak distortion.[12]
-
Solution: Whenever possible, dissolve your sample in the mobile phase or a weaker solvent.[12]
-
-
Column Contamination or Degradation: The column might be contaminated with strongly retained impurities, or the stationary phase may have degraded over time.[1][13]
Q4: I am observing split peaks. What does this indicate?
A4: Split peaks can arise from issues at the head of the column or from the separation conditions themselves.[14]
-
Problem Affecting All Peaks: If all peaks in the chromatogram are split, the issue is likely related to a physical problem before the separation occurs.[14]
-
Problem Affecting a Single Analyte: If only the analyte peaks are split, it could be due to:
-
Sample Solvent Incompatibility: As mentioned for peak tailing, the injection solvent may be too strong.[12] Try dissolving the sample in the mobile phase.
-
On-Column Racemization: The analyte may be interconverting between enantiomers during the separation. This is less common but can be influenced by mobile phase composition and temperature.
-
Complex Peak Morphology: In some cases, what appears to be a split peak might actually be two closely eluting compounds or diastereomers.[14]
-
Experimental Protocols
Protocol 1: General Workflow for Chiral Method Development
This protocol outlines a systematic approach to developing a chiral separation method for a new thiazole derivative.
1. Initial CSP and Mobile Phase Screening (Discovery Phase)
-
Objective: To identify a promising CSP and mobile phase system that shows some degree of enantiomeric separation.
-
Procedure:
-
Select a set of 3-5 CSPs with diverse chiral selectors (e.g., amylose-based, cellulose-based, Pirkle-type).[1][3]
-
Prepare a stock solution of the racemic thiazole derivative in a suitable solvent (e.g., ethanol or isopropanol).
-
For each column, perform a screening using a generic set of mobile phases.
-
Normal Phase HPLC:
-
Mobile Phase A: Hexane/Isopropanol (90:10 v/v) + 0.1% DEA
-
Mobile Phase B: Hexane/Ethanol (90:10 v/v) + 0.1% DEA
-
-
SFC:
-
Mobile Phase: Supercritical CO2 with a gradient of a modifier (e.g., 5% to 40% Methanol with 0.1% DEA over 10 minutes).
-
-
-
Evaluate the chromatograms for any sign of separation (e.g., peak splitting, a shoulder, or baseline separation).[3]
-
2. Method Optimization
-
Objective: To improve the resolution, peak shape, and analysis time of the most promising condition from the screening phase.
-
Procedure:
-
Select the CSP/mobile phase system that provided the best initial separation.
-
Optimize Modifier Concentration: Systematically vary the percentage of the alcohol modifier (e.g., from 5% to 25% in 5% increments) to find the optimal selectivity and retention time.
-
Optimize Temperature: Analyze the sample at different column temperatures (e.g., 15°C, 25°C, 35°C) to determine the effect on resolution.[3]
-
Optimize Flow Rate: If necessary, reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) to improve efficiency.
-
Fine-tune Additive Concentration: If a basic additive like DEA is used, its concentration can be adjusted (e.g., 0.05% to 0.2%) to optimize peak shape.
-
3. Method Validation (if required)
-
Once optimal conditions are established, the method should be validated for its intended purpose (e.g., for linearity, accuracy, precision, and robustness).
Data Presentation
Table 1: Example of CSP Screening Results for a Thiazole Derivative
| Chiral Stationary Phase (CSP) | Mobile Phase | Retention Time (min) | Resolution (Rs) | Observations |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/IPA (90:10) + 0.1% DEA | 8.5, 9.8 | 1.8 | Good baseline separation. |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/IPA (90:10) + 0.1% DEA | 12.1 | 0.0 | No separation. |
| Cellulose tris(4-methylbenzoate) | Hexane/EtOH (85:15) + 0.1% DEA | 7.2, 7.9 | 1.2 | Partial separation. |
| Pirkle-type (Whelk-O 1) | Hexane/IPA (95:5) + 0.1% DEA | 15.4 | 0.0 | No separation. |
IPA: Isopropanol, EtOH: Ethanol, DEA: Diethylamine
Table 2: Example of Mobile Phase Modifier Optimization
CSP: Amylose tris(3,5-dimethylphenylcarbamate); Mobile Phase Base: Hexane with 0.1% DEA
| % Isopropanol (IPA) | Retention Time (min) | Resolution (Rs) |
| 5% | 15.2, 17.5 | 2.1 |
| 10% | 8.5, 9.8 | 1.8 |
| 15% | 5.1, 5.7 | 1.4 |
| 20% | 3.8, 4.1 | 1.1 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Chiral Method Development Strategies for HPLC [merckmillipore.com]
- 6. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 7. mdpi.com [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. hplc.eu [hplc.eu]
- 10. researchgate.net [researchgate.net]
- 11. uhplcs.com [uhplcs.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chiraltech.com [chiraltech.com]
- 14. lctsbible.com [lctsbible.com]
Technical Support Center: Optimizing Cu-Catalyzed Thiazole Synthesis
Welcome to the technical support center for the optimization of copper-catalyzed thiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using a copper catalyst in thiazole synthesis compared to traditional methods like the Hantzsch synthesis?
While the Hantzsch synthesis, which involves the reaction of α-haloketones with thioamides, is a robust method for forming the thiazole core, copper-catalyzed variations offer several advantages.[1] These can include milder reaction conditions, improved yields, and the ability to use a broader range of substrates.[2] Copper catalysts can facilitate oxidative coupling and C-H activation pathways, providing alternative synthetic routes.[2]
Q2: My Cu-catalyzed reaction is showing low to no conversion. What are the primary factors I should investigate?
Low conversion rates can stem from several issues. A systematic approach to troubleshooting is recommended. Key areas to investigate include the purity of your reactants and the choice of reaction conditions.[1] The stability of the thioamide can be a limiting factor, particularly in certain conditions.[1] Ensure all reagents and solvents are pure and dry, as impurities or water can interfere with the catalytic cycle.[1]
Q3: How critical is the choice of the copper catalyst source (e.g., Cu(I) vs. Cu(II))?
The choice between Cu(I) and Cu(II) salts can be significant and is often substrate-dependent. While both oxidation states can be effective, Cu(I) salts like copper(I) iodide are commonly used.[2][3] In some protocols, Cu(II) salts are employed, and the active catalytic species may be formed in situ. It is advisable to screen different copper sources for your specific reaction.
Q4: Can the sulfur atom in the thiazole ring poison the copper catalyst?
While catalyst poisoning by sulfur is a more pronounced issue with palladium catalysts, it can also affect copper catalysts to some extent.[4] If you suspect catalyst deactivation, consider increasing the catalyst loading or exploring ligands that can stabilize the copper center and prevent strong coordination with the product.
Q5: Are there any common side products to be aware of in Cu-catalyzed thiazole synthesis?
Side reactions can lead to the formation of various impurities. Depending on the specific reaction pathway, these can include over-alkylation products, homocoupling of starting materials, or alternative cyclization products. Careful control of stoichiometry and reaction conditions is crucial to minimize the formation of these byproducts.
Troubleshooting Guides
Problem: Low Yield of the Desired Thiazole Product
A low yield is one of the most common challenges. The following guide provides a systematic approach to identify and resolve the underlying issues.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in thiazole synthesis.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Cu-Catalyzed Thiazole Synthesis
| Entry | Copper Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuI (5) | K₂CO₃ (2) | Toluene | 120 | 24 | 75 |
| 2 | CuI (10) | K₂CO₃ (2) | Toluene | 120 | 24 | 85 |
| 3 | CuCl (10) | K₂CO₃ (2) | Toluene | 120 | 24 | 68 |
| 4 | Cu(OAc)₂ (10) | K₂CO₃ (2) | Toluene | 120 | 24 | 55 |
| 5 | CuI (10) | Cs₂CO₃ (2) | Toluene | 120 | 24 | 92 |
| 6 | CuI (10) | Na₂CO₃ (2) | Toluene | 120 | 24 | 81 |
| 7 | CuI (10) | Cs₂CO₃ (2) | DMF | 120 | 24 | 88 |
| 8 | CuI (10) | Cs₂CO₃ (2) | Dioxane | 120 | 24 | 90 |
Note: This data is a representative summary from various sources and should be used as a guideline for optimization.
Experimental Protocols
General Protocol for Copper-Catalyzed Thiazole Synthesis
This protocol describes a general procedure for the copper-catalyzed synthesis of thiazoles from oximes, anhydrides, and potassium thiocyanate.[2]
Materials:
-
Substituted oxime (1.0 mmol)
-
Anhydride (e.g., Acetic Anhydride) (1.2 mmol)
-
Potassium thiocyanate (KSCN) (2.0 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Toluene (5 mL)
Procedure:
-
To an oven-dried reaction vessel, add the substituted oxime, potassium thiocyanate, and copper(I) iodide.
-
The vessel is sealed and flushed with an inert gas (e.g., nitrogen or argon).
-
Add toluene and the anhydride to the reaction mixture via syringe.
-
The reaction mixture is stirred and heated to 120 °C for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is filtered to remove insoluble salts, and the filtrate is concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired thiazole derivative.
Experimental Workflow Diagram
Caption: A general experimental workflow for Cu-catalyzed thiazole synthesis.
References
Navigating the Synthesis of 2-Acetamido-5-methylthiazole: A Technical Support Guide for Scale-Up
For researchers, scientists, and drug development professionals embarking on the scale-up synthesis of 2-Acetamido-5-methylthiazole, a key intermediate in various pharmaceutical compounds, anticipating and addressing challenges is critical for a successful and efficient process. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to navigate potential issues encountered during laboratory and pilot-plant scale production.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, categorized by the stage of the process.
Synthesis of 2-Amino-5-methylthiazole (Precursor)
The most common route to this compound involves the acetylation of its precursor, 2-Amino-5-methylthiazole. Challenges often first appear during the synthesis of this precursor.
Q1: Low yield in the synthesis of 2-Amino-5-methylthiazole.
Possible Causes:
-
Incomplete reaction: Reaction time or temperature may be insufficient for the complete conversion of starting materials.
-
Side reactions: The formation of by-products can consume starting materials and reduce the yield of the desired product.
-
Poor quality of starting materials: Impurities in the starting materials can interfere with the reaction.
-
Inefficient purification: Product loss during workup and purification steps.
Troubleshooting Steps:
-
Reaction Monitoring: Utilize techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and ensure it goes to completion.
-
Optimize Reaction Conditions: Systematically vary the reaction temperature, time, and stoichiometry of reactants to find the optimal conditions for maximizing the yield.
-
Purify Starting Materials: Ensure the purity of starting materials before use.
-
Optimize Work-up and Purification: Carefully optimize extraction, crystallization, and filtration steps to minimize product loss.
Acetylation of 2-Amino-5-methylthiazole
The acetylation step is critical and presents its own set of challenges, especially during scale-up.
Q2: The acetylation reaction is sluggish or does not go to completion.
Possible Causes:
-
Insufficiently reactive acetylating agent: The chosen acetylating agent (e.g., acetic anhydride, acetyl chloride) may not be reactive enough under the applied conditions.
-
Low reaction temperature: The activation energy for the reaction may not be reached at the current temperature.
-
Presence of moisture: Acetylating agents are often sensitive to moisture, which can lead to their decomposition.
Troubleshooting Steps:
-
Choice of Acetylating Agent: Consider using a more reactive acetylating agent, such as acetyl chloride, if acetic anhydride is not effective.
-
Temperature Optimization: Gradually increase the reaction temperature while monitoring for the formation of impurities.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
Q3: Formation of multiple products or impurities during acetylation.
Possible Causes:
-
Diacetylation: The exocyclic amino group can be acetylated twice, leading to the formation of a diacetylated impurity.
-
Ring acylation: Under harsh conditions, acylation of the thiazole ring itself can occur.
-
Degradation: The product or starting material may be unstable under the reaction conditions, leading to degradation products.
Troubleshooting Steps:
-
Control Stoichiometry: Use a controlled amount of the acetylating agent (typically 1.0-1.2 equivalents) to minimize diacetylation.
-
Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times to prevent ring acylation and degradation.
-
Use of a Base: The addition of a non-nucleophilic base (e.g., pyridine, triethylamine) can scavenge the acid by-product (e.g., HCl from acetyl chloride) and may improve selectivity.
Work-up and Purification
Q4: Difficulty in isolating and purifying this compound.
Possible Causes:
-
Product solubility: The product may have high solubility in the reaction solvent, making precipitation or extraction difficult.
-
Emulsion formation during extraction: The presence of certain impurities can lead to the formation of stable emulsions during aqueous work-up.
-
Co-crystallization of impurities: Impurities with similar structures may co-crystallize with the product, making purification by crystallization challenging.
Troubleshooting Steps:
-
Solvent Selection: Choose an appropriate solvent system for extraction and crystallization where the product has moderate solubility at room temperature and low solubility at colder temperatures.
-
Break Emulsions: Add brine or change the pH of the aqueous phase to break emulsions.
-
Recrystallization: Perform multiple recrystallizations from different solvent systems to improve purity. The use of techniques like charcoal treatment can also help remove colored impurities.
Frequently Asked Questions (FAQs)
Q5: What are the key safety precautions to consider during the scale-up of this synthesis?
A5:
-
Exothermic Reactions: Both the synthesis of the precursor and the acetylation step can be exothermic. Ensure the reactor has adequate cooling capacity and that reagents are added portion-wise or via a dropping funnel to control the temperature.
-
Handling of Reagents: Acetylating agents like acetyl chloride are corrosive and react violently with water. Use appropriate personal protective equipment (PPE) and handle them in a well-ventilated fume hood.
-
Solvent Hazards: Be aware of the flammability and toxicity of the solvents used and take necessary precautions.
Q6: How can I improve the filterability of the final product during large-scale filtration?
A6:
-
Crystal Size and Morphology: Control the cooling rate during crystallization to obtain larger, more uniform crystals, which are easier to filter.
-
Filter Aid: Consider using a filter aid like celite to improve the filtration rate of fine particles.
-
Filtration Equipment: Select appropriate filtration equipment for the scale of the operation (e.g., Nutsche filter dryer).
Q7: What are the potential impurities that I should monitor for in the final product?
A7:
-
Unreacted 2-Amino-5-methylthiazole: The starting material for the acetylation step.
-
Diacetylated product: N-(5-methylthiazol-2-yl)-N-acetylacetamide.
-
By-products from precursor synthesis: Any impurities carried over from the previous step.
-
Residual solvents: Solvents used in the reaction and purification steps.
Experimental Protocols
Key Experiment: Acetylation of 2-Amino-5-methylthiazole (Lab Scale)
Materials:
-
2-Amino-5-methylthiazole
-
Acetic Anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Amino-5-methylthiazole (1 equivalent) in dichloromethane.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Data Presentation
Table 1: Effect of Reaction Conditions on the Acetylation of 2-Amino-5-methylthiazole
| Entry | Acetylating Agent | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) (by HPLC) |
| 1 | Acetic Anhydride | None | DCM | 25 | 4 | 75 | 92 |
| 2 | Acetic Anhydride | Pyridine (1.2) | DCM | 0-25 | 3 | 92 | 98 |
| 3 | Acetyl Chloride | Pyridine (1.2) | DCM | 0-25 | 2 | 95 | 99 |
| 4 | Acetic Anhydride | None | Toluene | 80 | 2 | 85 | 90 (with impurities) |
Note: The data presented in this table is representative and may vary based on specific experimental conditions and scale.
Mandatory Visualization
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield during the acetylation step.
Technical Support Center: Enhancing the Selectivity of 2-Acetamido-5-methylthiazole-Based Enzyme Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the selectivity of 2-acetamido-5-methylthiazole-based enzyme inhibitors.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
Problem 1: High Off-Target Activity Observed in Kinase Profiling Screen
You have a promising this compound-based inhibitor, but a broad kinase panel screen reveals significant inhibition of several unintended kinases.
Potential Causes:
-
Conserved ATP-Binding Site: Kinases often share a highly conserved ATP-binding pocket, making it challenging to achieve selectivity.[1]
-
Inhibitor Conformation: The inhibitor might adopt a conformation that fits into the active sites of multiple kinases.
-
"Privileged" Scaffold: The 2-aminothiazole core is a common scaffold in kinase inhibitors and can contribute to broad-spectrum activity.[2]
Troubleshooting Workflow:
Caption: Workflow for addressing high off-target activity.
Solutions:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the structure of your inhibitor to understand which parts of the molecule are critical for on-target and off-target activity.[3][4]
-
Modify Substituents: Introduce different chemical groups at various positions on the this compound core. For example, adding bulky groups may prevent the inhibitor from fitting into the smaller active sites of off-target enzymes.[5]
-
Isosteric Replacement: Consider replacing the thiazole ring with another heterocycle, such as an oxazole, to alter the electronic and steric properties, which can impact selectivity.[6]
-
-
Computational Modeling: Use molecular docking and modeling to predict how your lead compound and its analogs bind to both the intended target and known off-targets. This can provide insights into structural changes that could enhance selectivity.[7]
-
Selectivity Profiling: Screen your modified compounds against a panel of relevant off-target enzymes to determine if the changes have improved the selectivity profile.[8][9]
Problem 2: Inconsistent Results Between Biochemical Assays and Cellular Assays
Your inhibitor shows high potency and selectivity in a biochemical assay (e.g., using a purified enzyme), but these results do not translate to cellular assays (e.g., cell viability or target engagement assays).
Potential Causes:
-
Poor Cell Permeability: The inhibitor may not be able to efficiently cross the cell membrane to reach its intracellular target.
-
Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.
-
Efflux by Transporters: The inhibitor could be actively pumped out of the cell by efflux transporters.
-
High ATP Concentration in Cells: In cellular environments, the concentration of ATP is much higher than what is typically used in biochemical assays. For ATP-competitive inhibitors, this can lead to a significant decrease in apparent potency.[1]
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent assay results.
Solutions:
-
Assess Physicochemical Properties:
-
Permeability Assays: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate the passive diffusion of your compound.
-
Metabolic Stability Assays: Incubate your compound with liver microsomes to assess its metabolic stability.
-
-
Confirm Target Engagement: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to verify that your inhibitor is binding to its intended target within the cellular environment.[10]
-
Optimize Compound Properties: If permeability or stability is an issue, modify the compound's structure to improve its drug-like properties. This could involve altering lipophilicity or introducing groups that block metabolic sites.
-
Adjust Assay Conditions: When possible, use ATP concentrations in your biochemical assays that are closer to physiological levels to get a more accurate prediction of cellular potency.[1]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a kinase selectivity panel?
A1: The composition of your kinase selectivity panel should be guided by the target kinase family. It is advisable to include kinases from the same family as your primary target, as they are more likely to be off-targets. Additionally, including kinases that are known to be common off-targets for your compound class can be beneficial. Several commercial services offer kinase profiling against large panels of kinases (e.g., >400).[8][11]
Q2: How can I quantify the selectivity of my inhibitor?
A2: Selectivity is often expressed as a selectivity ratio, which is the IC50 value for an off-target kinase divided by the IC50 value for the primary target kinase. A higher ratio indicates greater selectivity. For a more comprehensive measure across a large panel, the "selectivity entropy" can be calculated. This method provides a single value to represent the selectivity of a compound, allowing for easier comparison between different inhibitors.[9]
Q3: My compound shows activation at low concentrations and inhibition at high concentrations. Is this an artifact?
A3: This biphasic response is not necessarily an artifact and can be observed with some enzyme inhibitors.[12] It could be due to complex mechanisms such as the presence of allosteric binding sites or effects on enzyme oligomerization. It is important to rule out experimental artifacts by ensuring the purity of your compound and enzyme and by varying the substrate concentration.[12]
Q4: What are some key structural modifications to the this compound scaffold that can improve selectivity?
A4: Structure-activity relationship studies have shown that modifications at several positions can influence selectivity:
-
Substituents on the thiazole ring: The nature of the substituent at the 4-position of the thiazole ring can be critical for both potency and selectivity.[4]
-
The acetamido group: Modifications to the acetamido side chain can alter interactions with the target enzyme. For instance, introducing a 3-propanamido function in place of the 2-acetamido moiety has been shown to improve activity in some cases.[5]
-
Aryl substitutions: For many thiazole-based inhibitors, the substitution pattern on an attached aryl ring is a key determinant of activity and selectivity.[4][5]
Quantitative Data Summary
The following tables provide examples of IC50 data for thiazole-based inhibitors against various kinases, illustrating how selectivity is assessed and reported.
Table 1: Selectivity Profile of a 2-Aminothiazole-Based Lck Inhibitor (Compound 7a) [13]
| Kinase | IC50 (nM) | Selectivity vs. Lck (fold) |
| Lck | 23 | 1 |
| DDR1 | 110 | 4.8 |
| Fgr | 160 | 7.0 |
| Bmx | 220 | 9.6 |
| Blk | 300 | 13.0 |
| c-Src | >1000 | >43.5 |
| Lyn | >1000 | >43.5 |
| Yes | >1000 | >43.5 |
Table 2: IC50 Values of Pyrazolyl-Thiazole Derivatives Against EGFR and HER-2 [14]
| Compound | EGFR IC50 (µM) | HER-2 IC50 (µM) |
| 16a | 0.043 | 0.032 |
| 18c | 0.226 | 0.144 |
| 18d | 0.388 | 0.195 |
| 18f | 0.190 | 0.201 |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (Radiometric)
This protocol describes a common method for determining the IC50 of an inhibitor against a purified kinase.[11]
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate for the kinase
-
Inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
In the wells of a microplate, add the kinase reaction buffer, the kinase, and the inhibitor dilution (or DMSO for control).
-
Initiate the reaction by adding a mixture of the substrate, ATP, and [γ-³³P]ATP. The final ATP concentration should ideally be at or near the Km for the specific kinase.[1]
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.
-
Wash the filter plate several times with a wash buffer (e.g., 0.75% phosphoric acid).
-
Dry the plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is used to confirm target engagement of an inhibitor in intact cells.[10]
Materials:
-
Cultured cells
-
Inhibitor stock solution
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target protein
Procedure:
-
Treat intact cells with the inhibitor at the desired concentration or with a vehicle control.
-
Incubate the cells for a sufficient time to allow for compound entry and target binding.
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures using a thermal cycler (e.g., from 40°C to 70°C in 2°C increments for 3 minutes).
-
Cool the tubes to room temperature and centrifuge at high speed to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble target protein in each sample by Western blotting using a specific antibody.
-
Plot the amount of soluble protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the inhibitor-treated sample indicates that the inhibitor has bound to and stabilized the target protein.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of 2-(benzothiazolylthio)acetamide class of CCR3 selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Dasatinib and 2-Acetamido-5-methylthiazole Derivatives
In the landscape of kinase inhibitor research, a detailed comparison between established drugs and novel compounds is crucial for advancing drug discovery. This guide provides an objective comparison of the biological activities of the multi-targeted tyrosine kinase inhibitor, dasatinib, and the emerging class of 2-acetamido-5-methylthiazole derivatives. While specific experimental data on this compound is limited, this comparison draws upon the broader family of 2-aminothiazole compounds to highlight their potential and contrast their activity with the well-characterized profile of dasatinib.
Executive Summary
Dasatinib is a potent, second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1][2] It functions by targeting multiple kinases, most notably BCR-ABL and the SRC family of kinases.[3][4] In contrast, this compound belongs to the 2-aminothiazole class of heterocyclic compounds, which have demonstrated a wide range of biological activities, including anti-cancer properties.[5] While direct comparisons are challenging due to the nascent stage of research into specific this compound derivatives, preliminary studies on related compounds suggest a potential for anti-proliferative effects, albeit with a different spectrum of activity compared to dasatinib.[6]
Data Presentation: A Comparative Overview
The following tables summarize the known quantitative data for dasatinib and representative 2-aminothiazole derivatives.
Table 1: Kinase Inhibition Profile
| Compound | Target Kinase(s) | IC50 (nM) | Reference(s) |
| Dasatinib | BCR-ABL | <1 | [7] |
| SRC | 0.8 | [7] | |
| c-Kit | 79 | [7] | |
| LCK | Low picomolar | [8] | |
| Btk | Nanomolar | [9] | |
| Tec | Nanomolar | [9] | |
| 2-Amino-thiazole Derivatives | Various - Target specific to derivative | Variable | [6][10] |
Table 2: In Vitro Anti-proliferative Activity (IC50 Values)
| Compound | Cell Line | IC50 | Reference(s) |
| Dasatinib | K562 (CML) | 1 nM | [11] |
| TF-1 BCR/ABL (CML) | 0.75 nM | [11] | |
| MDA-MB-231 (Breast Cancer) | 6.1 µM | [12] | |
| MCF-7 (Breast Cancer) | >10 µM | [12] | |
| ORL lines (Oral Squamous Cell Carcinoma) | ~50 - 250 nM | [13] | |
| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | K562 (CML) | Comparable to Dasatinib | [6] |
| MCF-7 (Breast Cancer) | 20.2 µM | [6] | |
| HT-29 (Colon Carcinoma) | 21.6 µM | [6] | |
| MDA-MB-231 (Breast Cancer) | Inactive | [6] |
Mechanism of Action
Dasatinib: A Multi-Targeted Kinase Inhibitor
Dasatinib exerts its anti-cancer effects by binding to the ATP-binding site of multiple tyrosine kinases, thereby inhibiting their activity.[3] Its primary targets are the BCR-ABL fusion protein, the hallmark of Philadelphia chromosome-positive leukemias, and SRC family kinases.[1][3] By blocking these kinases, dasatinib disrupts downstream signaling pathways that control cell proliferation and survival, ultimately leading to apoptosis (programmed cell death) in malignant cells.[3] A key feature of dasatinib is its ability to bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its efficacy in cases of resistance to other inhibitors like imatinib.[3][4]
2-Aminothiazole Derivatives: A Versatile Scaffold
The 2-aminothiazole core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of biologically active compounds.[14][5] Derivatives have been shown to exhibit anti-cancer, anti-inflammatory, and antimicrobial properties.[15][5][16] The mechanism of action is highly dependent on the specific substitutions on the thiazole ring. For instance, a study on a dasatinib-inspired 2-amino-thiazole derivative showed high anti-proliferative potency against K562 leukemia cells, suggesting a potential for kinase inhibition.[6] However, the same study highlighted that the pyrimidin-4-ylamino core of dasatinib is crucial for its broad anti-tumor activity against non-leukemia cell lines, a feature not replicated by the tested thiazole derivative.[6] This indicates that while the thiazole scaffold can be a starting point for developing targeted therapies, achieving the broad-spectrum activity of a drug like dasatinib requires extensive structural optimization.
Signaling Pathways
Dasatinib's Impact on Cellular Signaling
Dasatinib's inhibition of BCR-ABL and SRC family kinases has a profound impact on multiple downstream signaling pathways critical for cancer cell survival and proliferation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Dasatinib: MedlinePlus Drug Information [medlineplus.gov]
- 3. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 4. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of an HPLC-UV Method for a Novel Aminothiazole Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for a novel aminothiazole derivative. It includes a detailed experimental protocol, comparative data with alternative analytical techniques, and visual workflows to support researchers in the development and validation of robust analytical methods for new chemical entities.
I. Experimental Protocol: HPLC-UV Method Validation
Method validation is a critical process in pharmaceutical analysis, ensuring that an analytical procedure is suitable for its intended purpose.[1][2] The following protocol outlines the key parameters evaluated during the validation of an HPLC-UV method for a novel aminothiazole derivative, based on established guidelines and scientific literature.[3][4][5][6]
1. System Suitability: Before commencing validation, the suitability of the chromatographic system is established. This ensures the system is performing adequately. Key parameters include:
-
Tailing Factor: A measure of peak symmetry. A value between 1.2 and 1.5 is generally considered acceptable.[7]
-
Theoretical Plates: A measure of column efficiency.
-
Relative Standard Deviation (RSD) of Peak Area and Retention Time: Assesses the precision of the system.
2. Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[2] This is typically evaluated by comparing the chromatograms of the analyte with those of blank samples, placebo formulations, and samples containing potential interfering substances.
3. Linearity: Linearity establishes the relationship between the concentration of the analyte and the analytical signal.[2] A series of standard solutions of the aminothiazole derivative at different concentrations are prepared and injected into the HPLC system. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed. The correlation coefficient (r²) should ideally be greater than 0.999.[8][9]
4. Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value.[2] It is often determined by recovery studies, where a known amount of the aminothiazole derivative is added to a placebo or blank matrix and then analyzed. The percentage recovery is calculated.
5. Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[1][2] It is assessed at three levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or with different equipment.
-
Reproducibility: Analysis of replicate samples in different laboratories.
6. Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]
These are often calculated based on the standard deviation of the response and the slope of the calibration curve.
7. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2] This may include variations in the mobile phase composition, pH, flow rate, and column temperature.
II. Data Presentation: Performance of HPLC-UV for an Aminothiazole Derivative
The following tables summarize the validation data for an HPLC-UV method developed for a novel aminothiazole derivative (21MAT) and provide a comparison with other analytical techniques.
Table 1: HPLC-UV Method Validation Parameters for a Novel Aminothiazole Derivative (21MAT)
| Validation Parameter | Result |
| Linearity Range | 1.25–1250 ng/mL[3][10] |
| Correlation Coefficient (r²) | > 0.999[8][9] |
| Accuracy (% Recovery) | 99.71-100.25%[9] |
| Precision (%RSD) | < 2%[8][9] |
| Specificity | No interference from blank or placebo[4] |
Table 2: Comparison of Analytical Methods for Drug Quantification
| Feature | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity, detection by UV absorbance | Separation by polarity, detection by mass-to-charge ratio | Measurement of UV absorbance without prior separation |
| Specificity | High | Very High | Low to Moderate |
| Sensitivity (LOD/LOQ) | Good | Excellent | Moderate |
| Linearity Range | Wide | Wide | Narrower |
| Accuracy | High | High | Good, but prone to interference[11] |
| Precision | High | High | Good |
| Cost | Moderate | High | Low |
| Speed | Moderate | Moderate | Fast |
| Sample Throughput | Moderate | Moderate | High |
| Robustness | Good | Moderate | High |
| Typical Application | Routine quality control, stability studies, quantification in simple matrices | Bioanalysis, impurity profiling, quantification in complex matrices[3][4][10] | Preliminary analysis, simple formulations, dissolution testing |
III. Visualizations: Workflows and Comparisons
The following diagrams illustrate the HPLC-UV method validation workflow and a comparison of analytical techniques.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. database.ich.org [database.ich.org]
- 7. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. Comparison of UV spectrophotometry and high performance liquid chromatography methods for the determination of repaglinide in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 2-Acetamidothiazoles: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of 2-acetamidothiazole derivatives, a class of compounds demonstrating significant promise in anticancer, antimicrobial, and kinase inhibition applications. By presenting quantitative data, detailed experimental protocols, and visual representations of structure-activity relationships, this guide serves as a valuable resource for advancing the design and development of novel therapeutics.
The 2-acetamidothiazole scaffold is a versatile pharmacophore, and strategic modifications to its structure have been shown to profoundly influence its biological efficacy. This guide delves into the nuances of these structure-activity relationships (SAR), offering a clear comparison of various derivatives and their performance in key biological assays.
Comparative Analysis of Biological Activity
The biological activity of 2-acetamidothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring and the acetamido group. The following tables summarize the quantitative data from various studies, providing a clear comparison of the anticancer, antimicrobial, and kinase inhibitory activities of different derivatives.
Anticancer Activity of 2-Acetamidothiazole Derivatives
The cytotoxicity of 2-acetamidothiazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth.
| Compound ID | R1 (at position 4 of thiazole) | R2 (on the acetamido nitrogen) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 4-chlorophenyl | 2-chlorophenylacetyl | HeLa (Cervical) | 1.3 ± 0.14 | [1] |
| 1b | 4-chlorophenyl | 2-chlorophenylacetyl | A549 (Lung) | > 50 | [1] |
| 1c | 4-chlorophenyl | 2-chlorophenylacetyl | U87 (Glioblastoma) | 2.1 ± 0.23 | [1] |
| 2a | 4-(pyridin-4-yl) | 2-(4-(2-hydroxyethyl)piperazin-1-yl)acetyl | A549 (Lung) | 32.67 ± 6.43 | |
| 2b | 4-(pyridin-4-yl) | 2-(4-(2-hydroxyethyl)piperazin-1-yl)acetyl | C6 (Glioma) | 18 ± 5.29 | |
| 3a | 4-(2-methylphenyl) | 2-(benzimidazol-2-ylthio)acetyl | A549 (Lung) | - | [2] |
| 3b | 4-(2-methylphenyl) | 2-(5-chlorobenzimidazol-2-ylthio)acetyl | A549 (Lung) | Significant Activity | [2] |
| 3c | 4-(2-methylphenyl) | 2-(5-methylbenzimidazol-2-ylthio)acetyl | C6 (Glioma) | Significant Activity | [2] |
| 4a | 4-(tert-butyl)-5-benzyl | 2-(piperazin-1-yl)acetyl | HeLa (Cervical) | 1.6 ± 0.8 | |
| 4b | 4-(tert-butyl)-5-benzyl | 2-(piperazin-1-yl)acetyl | A549 (Lung) | Strong Activity | |
| 5a | 4-phenyl | 2,4-dichloroacetanilide | HT29 (Colon) | 2.01 | |
| 5b | 4-phenyl | 2,4-dichloroacetanilide | A549 (Lung) | - | |
| 5c | 4-phenyl | 2,4-dichloroacetanilide | HeLa (Cervical) | - | |
| 5d | 4-phenyl | 2,4-dichloroacetanilide | Karpas299 (Lymphoma) | - | |
| 6a | 4-(4-chlorophenyl) | 2-(phenylamino)acetyl | HepG2 (Liver) | 0.51 (mM) | |
| 6b | 4-(4-chlorophenyl) | 2-(phenylamino)acetyl | PC12 (Pheochromocytoma) | 0.309 (mM) |
Note: Some activity was reported as "Significant" or "Strong" without specific IC50 values in the source material.
Antimicrobial Activity of 2-Acetamidothiazole Derivatives
The antimicrobial efficacy of these derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | R (Substitution) | Test Organism | MIC (µg/mL) | Reference |
| 7a | 2-phenylacetamido | Escherichia coli | 1.56 - 6.25 | [3] |
| 7b | 2-phenylacetamido | Pseudomonas aeruginosa | 1.56 - 6.25 | [3] |
| 7c | 2-phenylacetamido | Bacillus subtilis | 1.56 - 6.25 | [3] |
| 7d | 2-phenylacetamido | Staphylococcus aureus | 1.56 - 6.25 | [3] |
| 8a | 2,5-dichloro thienyl | Staphylococcus aureus | 6.25 - 12.5 | [3] |
| 8b | 2,5-dichloro thienyl | Escherichia coli | 6.25 - 12.5 | [3] |
| 8c | 2,5-dichloro thienyl | Klebsiella pneumoniae | 6.25 - 12.5 | [3] |
| 8d | 2,5-dichloro thienyl | Pseudomonas aeruginosa | 6.25 - 12.5 | [3] |
| 8e | 2,5-dichloro thienyl | Aspergillus fumigatus | 6.25 - 12.5 | [3] |
| 8f | 2,5-dichloro thienyl | Aspergillus flavus | 6.25 - 12.5 | [3] |
| 8g | 2,5-dichloro thienyl | Penicillium marneffei | 6.25 - 12.5 | [3] |
| 8h | 2,5-dichloro thienyl | Trichophyton mentagrophytes | 6.25 - 12.5 | [3] |
Kinase Inhibitory Activity of 2-Acetamidothiazole Derivatives
Several 2-aminothiazole derivatives, the parent structure of 2-acetamidothiazoles, have shown potent kinase inhibitory activity. Dasatinib, a well-known multi-kinase inhibitor, features a 2-aminothiazole core. The IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Dasatinib (BMS-354825) | Src | <1 | [4] |
| Dasatinib (BMS-354825) | Lck | <1 | [4] |
| Dasatinib (BMS-354825) | Abl | <1 | [4] |
| Compound 12m | Src | <1 | [4] |
| Compound 12m | Lck | <1 | [4] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Cell Viability (MTT) Assay for Anticancer Screening
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the 2-acetamidothiazole derivatives. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[5][6][7]
Broth Microdilution Method for MIC Determination
Principle: The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism. It involves challenging the microorganism with serial dilutions of the antimicrobial agent in a liquid nutrient broth.
Procedure:
-
Preparation of Antimicrobial Solutions: Stock solutions of the 2-acetamidothiazole derivatives are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[8][9]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Each well of the microtiter plate containing the serially diluted compound is inoculated with the standardized bacterial suspension. A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are also included.
-
Incubation: The plates are incubated at 37°C for 16-20 hours.[8]
-
MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]
In Vitro Kinase Inhibition Assay
Principle: In vitro kinase assays measure the ability of a compound to inhibit the activity of a specific kinase enzyme. This is often done by quantifying the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.
Procedure (General):
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate. Each reaction well contains the kinase, a specific substrate (peptide or protein), ATP, and the test compound at various concentrations.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C or room temperature) for a defined period to allow for the phosphorylation reaction to occur.
-
Detection: The amount of phosphorylation is quantified. Common detection methods include:
-
Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®). A decrease in luminescence indicates higher kinase activity.
-
Fluorescence-based assays: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Structure-Activity Relationship (SAR) Insights
The collected data reveals several key trends in the structure-activity relationship of 2-acetamidothiazole derivatives.
Anticancer Activity SAR
For anticancer activity, the substitutions on both the thiazole ring and the N-acetyl group play a crucial role.
Caption: Key SAR trends for anticancer activity.
Antimicrobial Activity SAR
In the context of antimicrobial activity, the nature of the substituents significantly impacts the potency and spectrum of activity.
Caption: SAR for enhanced antimicrobial activity.
Kinase Inhibition Signaling Pathway
The 2-aminothiazole core, from which 2-acetamidothiazoles are derived, is a key feature of many kinase inhibitors. These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.
Caption: Mechanism of ATP-competitive kinase inhibition.
This guide provides a foundational understanding of the structure-activity relationships of 2-acetamidothiazole derivatives. The presented data and protocols are intended to facilitate further research and development in this promising area of medicinal chemistry. By leveraging these insights, scientists can design and synthesize novel analogs with enhanced potency, selectivity, and pharmacokinetic properties, ultimately contributing to the discovery of new and effective therapeutic agents.
References
- 1. Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. protocols.io [protocols.io]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. rr-asia.woah.org [rr-asia.woah.org]
Comparative Analysis of 2-Aminothiazole-Based and Other Kinase Inhibitors: A Guide for Researchers
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, profoundly improving patient outcomes in various malignancies. The 2-aminothiazole scaffold has proven to be a privileged structure in the design of potent kinase inhibitors, with Dasatinib being a prominent example. This guide provides a comparative analysis of Dasatinib, a 2-aminothiazole-containing multi-kinase inhibitor, against other well-established kinase inhibitors, namely Imatinib and Bosutinib. Both Imatinib, a 2-phenylaminopyrimidine derivative, and Bosutinib, a 4-anilino-3-quinolinecarbonitrile, are notable for their efficacy in treating chronic myeloid leukemia (CML) by targeting the BCR-ABL kinase. This comparison aims to offer researchers, scientists, and drug development professionals an objective overview of their performance, supported by experimental data, detailed methodologies, and visual representations of key signaling pathways.
Data Presentation: Kinase Inhibitory Profiles
The potency and selectivity of a kinase inhibitor are critical determinants of its therapeutic window and potential side effects. The following tables summarize the half-maximal inhibitory concentrations (IC50) of Dasatinib, Imatinib, and Bosutinib against a panel of clinically relevant kinases. This side-by-side comparison highlights the distinct selectivity profiles of these inhibitors.
Table 1: Comparative Inhibitory Activity (IC50, nM) Against Key Tyrosine Kinases
| Kinase Target | Dasatinib (2-aminothiazole scaffold) | Imatinib | Bosutinib |
| BCR-ABL | <1 | 25-750 | 20 |
| SRC | <1 | >10,000 | 1.2 |
| LCK | 1.1 | >10,000 | 13 |
| LYN | 1.1 | >10,000 | 8.8 |
| c-KIT | 4.9 | 100-1,000 | 126 |
| PDGFRα | 15 | 100-1,000 | 46 |
| PDGFRβ | 28 | 100-1,000 | 34 |
| VEGFR2 | 8 | >10,000 | 100 |
| EPHB4 | 3 | >10,000 | 4.8 |
Data compiled from various in vitro kinase assays. IC50 values can vary based on experimental conditions.
Table 2: Inhibitory Activity (IC50, nM) Against Selected Imatinib-Resistant BCR-ABL Mutations
| BCR-ABL Mutation | Dasatinib | Imatinib | Bosutinib |
| G250E | 2 | 2,500 | 20 |
| Y253F | 1 | 1,500 | 15 |
| E255K | 2 | 5,000 | 60 |
| T315I | >500 | >10,000 | >500 |
| M351T | <1 | 500 | 10 |
Data from cellular assays using Ba/F3 cells expressing the respective BCR-ABL mutations.
Signaling Pathways
Kinase inhibitors exert their effects by blocking specific signaling cascades that are critical for cancer cell proliferation, survival, and metastasis. The diagrams below, generated using the DOT language, illustrate the BCR-ABL and a generic Src-mediated signaling pathway, highlighting the points of intervention for the compared inhibitors.
Navigating the Kinome: A Guide to Cross-Reactivity Profiling of Thiazole-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of a potential drug candidate is paramount. This guide provides a framework for assessing the cross-reactivity of thiazole-containing compounds, such as 2-Acetamido-5-methylthiazole, against a panel of kinases. While specific inhibitory data for this compound against a broad kinase panel is not publicly available, this guide outlines the established methodologies and data presentation formats crucial for such an evaluation. The thiazole scaffold is a recognized "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting kinases.[1] Therefore, robust profiling is essential to identify both on-target efficacy and potential off-target effects that could lead to toxicity.
The Importance of Selectivity Profiling
Protein kinases are a large family of structurally related enzymes that regulate a vast array of cellular processes. Due to the conserved nature of the ATP-binding site, small molecule inhibitors designed to target a specific kinase often exhibit activity against other kinases. This cross-reactivity can lead to unforeseen side effects or, in some cases, provide opportunities for polypharmacology. Kinase selectivity profiling is a critical step in the drug discovery process to understand an inhibitor's activity across the kinome and mitigate off-target effects.[2][3]
Hypothetical Kinase Inhibition Profile of a Thiazole-Based Compound
The following table illustrates how quantitative data from a kinase cross-reactivity screen would be presented. The data shown is hypothetical for a generic "Thiazole-Based Inhibitor" to demonstrate the format for easy comparison of inhibitory activity (IC50 values) against a panel of representative kinases. A lower IC50 value indicates higher potency.
| Kinase Target | Kinase Family | IC50 (nM) |
| CDK2/cyclin A | CMGC | 50 |
| GSK3β | CMGC | 850 |
| SRC | Tyrosine Kinase | 120 |
| ABL1 | Tyrosine Kinase | > 10,000 |
| EGFR | Tyrosine Kinase | 5,000 |
| AKT1 | AGC | > 10,000 |
| PKA | AGC | > 10,000 |
| MAPK1 (ERK2) | CMGC | 2,500 |
| MET | Tyrosine Kinase | 8,000 |
| VEGFR2 | Tyrosine Kinase | 1,500 |
This data is for illustrative purposes only and does not represent experimental results for this compound.
Experimental Protocol: ADP-Glo™ Kinase Assay
A common method for assessing kinase activity and inhibition is the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly correlated with kinase activity. The following is a detailed protocol for profiling an inhibitor against a panel of kinases.[2][3]
Materials:
-
Kinase-selective profiling system (e.g., Promega) containing kinases, substrates, and buffers.[2]
-
Test compound (e.g., this compound) dissolved in DMSO.
-
ADP-Glo™ Reagent and Kinase Detection Substrate.
-
384-well white assay plates.
-
Multichannel pipettes or automated liquid handling system.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in a suitable buffer containing a final DMSO concentration that does not affect kinase activity (typically ≤1%).
-
Kinase Reaction Setup:
-
Add 2.5 µL of the test compound dilution to the appropriate wells of a 384-well plate.
-
Add 2.5 µL of the kinase/substrate mixture to each well to initiate the reaction.
-
Include positive controls (kinase reaction without inhibitor) and negative controls (no kinase).
-
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.[3]
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Luminescence Generation:
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (negative control) from all other measurements.
-
Calculate the percent inhibition for each compound concentration relative to the positive control (0% inhibition).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing Experimental and Biological Pathways
Experimental Workflow for Kinase Profiling
The following diagram illustrates the key steps in a typical kinase cross-reactivity profiling experiment using an in vitro biochemical assay.
Caption: Workflow for kinase inhibitor cross-reactivity profiling.
Relevant Signaling Pathway: Cyclin-Dependent Kinase (CDK) Cell Cycle Regulation
Thiazole-based compounds have been developed as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[4][5] The diagram below shows a simplified CDK signaling pathway. A selective inhibitor targeting CDK2 would block the G1/S phase transition.
Caption: Simplified CDK pathway in cell cycle G1/S transition.
References
- 1. This compound|CAS 61996-32-5 [benchchem.com]
- 2. Kinase Selectivity Profiling System: General Panel Protocol [promega.jp]
- 3. worldwide.promega.com [worldwide.promega.com]
- 4. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Aminothiazoles: Conventional vs. Microwave-Assisted Methods
For researchers, scientists, and drug development professionals, the efficient synthesis of 2-aminothiazole derivatives is a critical step in the discovery of new therapeutic agents. This guide provides a detailed comparison of conventional and microwave-assisted synthetic methods, supported by experimental data, to inform the selection of the most appropriate technique for your research needs. 2-Aminothiazoles are a cornerstone in medicinal chemistry, forming the structural backbone of numerous drugs with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4]
The classical Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea, remains a widely used method.[5][6] However, the emergence of microwave-assisted organic synthesis (MAOS) has offered a compelling alternative, promising significant reductions in reaction times and improvements in yields.[3][7][8][9]
Performance Comparison: A Quantitative Overview
Microwave-assisted synthesis consistently demonstrates significant advantages over conventional heating methods in the synthesis of 2-aminothiazoles. The primary benefits are a dramatic reduction in reaction time and a notable increase in product yield.[1][7][10]
| Compound | Conventional Method | Microwave-Assisted Method |
| Time (hours) | Yield (%) | |
| 2-amino-4-phenylthiazole | 8 - 12 | 58 - 75 |
| 2-amino-4-(4-methylphenyl)thiazole | 8 - 10 | 62 |
| 2-amino-4-(4-methoxyphenyl)thiazole | 8 - 10 | 68 |
| 2-amino-4-(4-bromophenyl)thiazole | 8 - 10 | 55 |
| 2-amino-4-(2-hydroxy-5-methylphenyl)thiazole | 12 | 58 |
This table summarizes representative data from multiple sources. Actual results may vary depending on the specific substrates and reaction conditions.[1][7][10]
The accelerated reaction rates under microwave irradiation are attributed to the efficient and uniform heating of the reaction mixture, a consequence of the direct interaction of microwaves with polar molecules.[8] This rapid energy transfer circumvents the slower process of thermal conduction relied upon in conventional heating.
Experimental Protocols
Detailed methodologies for both conventional and microwave-assisted synthesis of a representative 2-aminothiazole, 2-amino-4-phenylthiazole, are provided below.
Conventional Synthesis of 2-amino-4-phenylthiazole
This protocol is a generalized procedure based on the classical Hantzsch thiazole synthesis.
Materials:
-
Substituted acetophenone (e.g., acetophenone)
-
Thiourea
-
Iodine
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve substituted acetophenone (0.01 mol) and thiourea (0.01 mol) in ethanol (30 mL).[10]
-
Add iodine (0.01 mol) to the mixture.[10]
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 8-12 hours.[7][10]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[10]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the product.[1]
-
Filter the precipitate, wash with water, and dry.[1]
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-4-phenylthiazole.[1][10]
Microwave-Assisted Synthesis of 2-amino-4-phenylthiazole
This method offers a significantly faster and often higher-yielding alternative to the conventional protocol.
Materials:
-
Substituted acetophenone (e.g., acetophenone)
-
Thiourea
-
Iodine or a catalyst like NaHSO₄-SiO₂
-
Solvent (e.g., ethanol) or solvent-free conditions
Procedure:
-
In a microwave-safe reaction vessel, combine substituted acetophenone (0.01 mol), thiourea (0.02 mol), and iodine (0.01 mol).[1] Alternatively, for a solvent-free approach, grind the ketone and thiourea with a solid catalyst like NaHSO₄-SiO₂.[10]
-
If using a solvent, add a minimal amount of ethanol (e.g., 10 mL).[7]
-
Place the vessel in a microwave reactor and irradiate at a specified power (e.g., 170-320 W) for 5-15 minutes.[1][10]
-
After cooling, pour the reaction mixture into ice water.[1]
-
Filter the resulting precipitate, wash with water, and dry.[1]
-
Recrystallize the product from ethanol.[1]
Experimental Workflows
The following diagrams illustrate the procedural differences between the two synthetic approaches.
Caption: Workflow for Conventional Synthesis of 2-Aminothiazoles.
Caption: Workflow for Microwave-Assisted Synthesis of 2-Aminothiazoles.
Logical Comparison
The core chemical transformation in both methods is the Hantzsch thiazole synthesis. The fundamental difference lies in the mode of energy input, which has significant downstream consequences.
Caption: Comparison of Energy Input and Outcomes.
Conclusion
For the synthesis of 2-aminothiazoles, the microwave-assisted approach presents a superior alternative to conventional heating methods.[10] It is a green chemistry approach that offers substantial reductions in reaction time and energy consumption while consistently providing higher product yields.[1][3] These advantages make MAOS a highly attractive technique for accelerating drug discovery and development programs that rely on the 2-aminothiazole scaffold. While conventional methods are still viable and do not require specialized equipment, the efficiency gains of microwave synthesis are compelling for modern research environments.
References
- 1. jusst.org [jusst.org]
- 2. medmedchem.com [medmedchem.com]
- 3. Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates [medmedchem.com]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Thiazole synthesis [organic-chemistry.org]
- 7. asianpubs.org [asianpubs.org]
- 8. benchchem.com [benchchem.com]
- 9. sussex.figshare.com [sussex.figshare.com]
- 10. rjpbcs.com [rjpbcs.com]
In Vivo Efficacy of 2-Acetamido-5-methylthiazole Derivatives: A Comparative Analysis Against Standard Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of 2-Acetamido-5-methylthiazole derivatives against established standard treatments in key therapeutic areas. The data presented herein is compiled from preclinical studies to offer an objective overview of the performance of this class of compounds, supported by detailed experimental methodologies and visual representations of relevant biological pathways and workflows.
Anti-inflammatory Activity: Outperforming Standard NSAIDs
Derivatives of this compound have demonstrated significant anti-inflammatory potential in preclinical models, in some cases exceeding the efficacy of the widely used nonsteroidal anti-inflammatory drug (NSAID), indomethacin.
Data Summary: Anti-inflammatory Efficacy
| Compound Class | Animal Model | Endpoint | This compound Derivative (% Inhibition) | Standard (Indomethacin) (% Inhibition) |
| 5-Methylthiazole-Thiazolidinone Conjugates | Carrageenan-induced mouse paw edema | Edema Reduction | Up to 57.8% | 47%[1] |
Note: The data represents the maximal inhibition observed in the respective studies.
A series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were evaluated for their anti-inflammatory activity. Several of these compounds exhibited moderate to good activity, with some showing superior efficacy compared to indomethacin in a carrageenan-induced mouse paw edema model.[1] The mechanism of action for some of these derivatives has been linked to the inhibition of cyclooxygenase-1 (COX-1).[1]
Anticancer Potential: A Promising Alternative to Conventional Chemotherapy
In the realm of oncology, this compound derivatives have emerged as a promising class of compounds with potent cytotoxic activity against various cancer cell lines. In vivo studies have shown their ability to reduce tumor growth, comparable to the standard chemotherapeutic agent, doxorubicin.
Data Summary: Anticancer Efficacy
| Compound Class | Animal Model | Endpoint | This compound Derivative (Tumor Volume Reduction) | Standard (Doxorubicin) (Tumor Volume Reduction) |
| 5'-Acetamido Chalcones | N-Methyl-N-nitrosourea (MNU) induced breast carcinoma in rats | Tumor Volume | Significant reduction (p<0.05) vs. control | Significant reduction (p<0.05) vs. control[2][3] |
Note: The study demonstrated a statistically significant reduction in tumor volume for both the test compounds and the standard drug compared to the control group.[2][3] A direct statistical comparison between the derivative and doxorubicin was not reported.
Studies on N-(thiazol-2-yl)acetamide derivatives have indicated that their mechanism of action may involve the induction of apoptosis, a programmed cell death pathway, through the activation of key executioner enzymes like Caspase-3.[4] Furthermore, some thiazole derivatives have been shown to target the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.
Experimental Protocols
The following are generalized methodologies for the key in vivo experiments cited in this guide.
Carrageenan-Induced Paw Edema in Rodents (Anti-inflammatory Assay)
-
Animal Model: Male Wistar rats or Swiss albino mice are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for a minimum of one week prior to the experiment.
-
Grouping: Animals are randomly divided into control, standard, and test groups.
-
Compound Administration: The test compounds (this compound derivatives) and the standard drug (e.g., indomethacin) are administered orally or intraperitoneally at a predetermined dose. The control group receives the vehicle.
-
Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal to induce localized edema.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for the treated groups in comparison to the control group.
Xenograft Tumor Model in Mice (Anticancer Assay)
-
Cell Culture: Human cancer cell lines (e.g., breast, lung, or leukemia) are cultured in appropriate media.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Grouping and Treatment: Mice are randomized into control, standard, and test groups. The test compounds and a standard drug (e.g., doxorubicin) are administered according to a specific dosing schedule (e.g., daily, or every other day) via an appropriate route (e.g., oral, intraperitoneal, or intravenous).
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Tumor growth inhibition is calculated to determine the efficacy of the treatment.
Visualizing the Science
Experimental Workflow for In Vivo Anticancer Efficacy
Caption: A generalized workflow for assessing the in vivo anticancer efficacy of test compounds in a xenograft mouse model.
References
Validating Mechanism of Action: A Comparative Guide to Genetic Knockout Studies
For researchers, scientists, and drug development professionals, definitively validating a drug's mechanism of action (MOA) is a cornerstone of preclinical and clinical success. Genetic knockout studies offer a powerful approach to achieve this by directly assessing the consequence of a target's absence on cellular signaling and drug efficacy. This guide provides a comparative overview of the leading gene-editing technologies used for knockout studies, detailed experimental protocols for validation, and visual representations of key signaling pathways amenable to this approach.
Comparing the Tools of Gene Inactivation: ZFNs, TALENs, and CRISPR-Cas9
The ability to precisely edit the genome has been revolutionized by three major classes of engineered nucleases: Zinc-Finger Nucleases (ZFNs), Transcription Activator-Like Effector Nucleases (TALENs), and the Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system.[1][2] Each functions by creating a double-strand break (DSB) at a specific genomic locus, which, when repaired by the cell's error-prone non-homologous end joining (NHEJ) pathway, can result in insertions or deletions (indels) that disrupt gene function, effectively creating a knockout.[1][3]
While all three technologies can achieve gene knockout, they differ in their mechanism, efficiency, specificity, and ease of use. The choice of technology often depends on the specific application, available resources, and the desired level of precision.[4]
| Feature | Zinc-Finger Nucleases (ZFNs) | Transcription Activator-Like Effector Nucleases (TALENs) | CRISPR-Cas9 |
| Mechanism of DNA Recognition | Engineered zinc finger protein domains each recognize a 3 bp DNA sequence.[1] | A series of TALE domains, each recognizing a single nucleotide.[1][5] | A short guide RNA (sgRNA) directs the Cas9 nuclease to a complementary 20 bp DNA target.[1][6] |
| Nuclease Domain | FokI nuclease (requires dimerization)[1] | FokI nuclease (requires dimerization)[1] | Cas9 nuclease |
| On-Target Efficiency | Variable, can be high with optimal design. | Generally high, with some studies reporting up to 90% mutagenesis efficiency.[1] | High, often considered the most efficient of the three.[7] |
| Off-Target Effects | Can be significant; specificity is a concern.[5][7] | Generally lower than ZFNs and early CRISPR-Cas9 systems due to the longer recognition site.[1][5] | A primary concern, though newer Cas9 variants and improved sgRNA design have increased specificity.[4][7] |
| Design & Construction | Complex and labor-intensive protein engineering required for each new target.[1][4] | Less complex than ZFNs, but still requires assembly of TALE repeats for each target.[1][5] | Simple and straightforward; only requires designing a ~20 nucleotide sgRNA.[1][5] |
| Multiplexing (Targeting Multiple Genes) | Challenging | Possible, but cumbersome. | Easily achievable by delivering multiple sgRNAs.[5] |
| Cost & Time | High cost and time-consuming.[4] | Moderately expensive and time-consuming.[5] | Relatively low cost and rapid.[4] |
Experimental Protocols for Knockout Validation
Validating the successful knockout of a target gene and its impact on the drug's MOA is a multi-step process involving both genomic and proteomic analyses.
Generation of Knockout Cell Lines
This workflow provides a general overview for creating a knockout cell line using CRISPR-Cas9, the most commonly used method due to its simplicity and efficiency.[6]
a. sgRNA Design and Vector Construction:
-
Design two or more sgRNAs targeting an early exon of the gene of interest to increase the likelihood of a frameshift mutation.[6][8] Utilize online design tools to minimize off-target effects.
-
Clone the designed sgRNA(s) into a vector that also expresses the Cas9 nuclease. Often, these vectors contain a selectable marker (e.g., puromycin resistance) for later selection of transfected cells.[3][6]
b. Transfection:
-
Introduce the CRISPR-Cas9/sgRNA vector into the target cell line using a suitable transfection method (e.g., lipofection, electroporation).[6][9]
c. Selection and Clonal Isolation:
-
If a selectable marker is used, apply the selection agent (e.g., puromycin) to eliminate untransfected cells.[3]
-
Isolate single cells to establish monoclonal populations, ensuring a homogenous genetic background for subsequent experiments.[3] Expand these single-cell clones into larger populations.[6]
Genomic Validation: Sanger Sequencing
Sanger sequencing is used to confirm the presence of indels at the target locus in the genomic DNA of the knockout clones.[10][11]
Protocol:
-
Genomic DNA Extraction: Isolate genomic DNA from both the parental (wild-type) and the putative knockout cell clones.[12]
-
PCR Amplification: Design PCR primers to amplify a 400-800 bp region surrounding the sgRNA target site.[11] Perform PCR on the extracted genomic DNA.
-
PCR Product Purification: Purify the PCR products to remove primers and other reaction components.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing using both the forward and reverse PCR primers.[11]
-
Sequence Analysis: Analyze the sequencing chromatograms. A successful knockout will show mixed sequence traces downstream of the cut site, indicative of different indels in the two alleles.[10] Tools like TIDE (Tracking of Indels by Decomposition) can be used to decompose the sequence traces and quantify the editing efficiency and the spectrum of indels.[12][13]
Proteomic Validation: Western Blot
Western blotting is essential to confirm the absence of the target protein, which is the ultimate goal of a knockout experiment.[14][15][16]
Protocol:
-
Protein Lysate Preparation: Prepare protein lysates from both the parental and knockout cell clones.[14][17]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.[17]
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[14]
-
Blocking: Block the membrane to prevent non-specific antibody binding.[14][17]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the target protein.[14][16]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.[14]
-
Detection: Add a chemiluminescent or fluorescent substrate and image the blot.[16] The absence of a band at the expected molecular weight in the knockout lanes, compared to a clear band in the parental lane, confirms the successful knockout at the protein level. A loading control (e.g., GAPDH or β-actin) should be used to ensure equal protein loading across all lanes.[16]
Visualizing Signaling Pathways for MOA Validation
Genetic knockout studies are instrumental in dissecting signaling pathways and confirming a drug's MOA. By ablating a specific protein, researchers can observe the downstream consequences on the pathway and determine if a drug's effect is dependent on that target.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[18][19] Knockout studies of key components like ERK, JNK, and p38 have been vital in understanding their specific roles.[20][21]
NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a key regulator of the immune and inflammatory responses.[22][23][24] Knockout of components like IKK or RelA can elucidate their roles in inflammation and disease.[25][26]
Toll-like Receptor (TLR) Signaling Pathway
Toll-like receptors (TLRs) are crucial for the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs).[27][28] Knockout mouse models have been instrumental in defining the specific functions of different TLRs and their downstream adaptors like MyD88 and TRIF.[29][30]
References
- 1. ijisrt.com [ijisrt.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. CRISPR vs. TALEN vs. ZFN: Which Gene Editing Tool Should You Use? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 7. The comparison of ZFNs, TALENs, and SpCas9 by GUIDE-seq in HPV-targeted gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 10. Sanger Sequencing for Screening and Confirmation of Mutations Generated from CRISPR Genome-editing - AdvancedSeq [advancedseq.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Rapid Quantitative Evaluation of CRISPR Genome Editing by TIDE and TIDER [protocols.io]
- 13. TIDE [tide.nki.nl]
- 14. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 18. MAPK signaling pathway | Abcam [abcam.com]
- 19. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. portlandpress.com [portlandpress.com]
- 21. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 24. NF-κB - Wikipedia [en.wikipedia.org]
- 25. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. A comprehensive map of the toll-like receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 29. researchgate.net [researchgate.net]
- 30. Toll-like receptor - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Novel Thiazoles and Ascorbic Acid in Antioxidant Capacity
For Immediate Release
In the ongoing search for more potent and stable antioxidant compounds, researchers have increasingly turned their attention to synthetic heterocyclic molecules. This guide provides a comparative benchmark of the antioxidant capacity of novel thiazole derivatives against the well-established antioxidant, ascorbic acid (Vitamin C). The data presented herein is compiled from recent studies and is intended for researchers, scientists, and drug development professionals.
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of novel thiazoles has been evaluated using various in vitro assays, with the most common being the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The efficacy is typically expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates a higher antioxidant capacity.
Below is a summary of the antioxidant activities of several recently synthesized thiazole derivatives compared to ascorbic acid.
| Compound/Standard | DPPH IC50 (µM) | ABTS IC50 (µM) | Ferric Reducing Antioxidant Power (FRAP) | Reference |
| Ascorbic Acid | 29 | > Ascorbic Acid | Stronger than Ascorbic Acid | [1][2] |
| Thiazole Derivative 5a | - | < Ascorbic Acid | - | [2] |
| Thiazole Derivative 5b | - | < Ascorbic Acid | - | [2] |
| Thiazole Derivative 7b | - | < Ascorbic Acid | - | [2] |
| Thiazole Derivative 8a | - | < Ascorbic Acid | - | [2] |
| Thiazole Derivative 8b | - | < Ascorbic Acid | - | [2] |
| Thiazole-carboxamide LMH6 | 0.185 ± 0.049 | - | - | [3] |
| Thiazole-carboxamide LMH7 | 0.221 ± 0.059 | - | - | [3] |
| 4-thiomethyl-functionalised 1,3-thiazoles (7e,m,p,t ) | 191-417 | - | - | [1] |
Note: A direct quantitative comparison of FRAP values was not consistently available in the reviewed literature, but qualitative comparisons were noted.
Experimental Workflow and Methodologies
The following sections detail the standardized protocols for the key antioxidant capacity assays cited in this guide.
General Experimental Workflow
The screening of novel compounds for antioxidant activity typically follows a standardized workflow, from sample preparation to data analysis.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[3][4]
Reagents and Equipment:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (typically 0.1 mM in methanol or ethanol)
-
Test compounds (thiazole derivatives) and ascorbic acid standard, prepared in various concentrations.
-
Methanol or ethanol
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a working solution of DPPH in methanol or ethanol.
-
Add a defined volume of the test compound or standard solution to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[5]
-
Measure the absorbance of the solution at 517 nm.[3]
-
The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.[6]
Reagents and Equipment:
-
ABTS solution (e.g., 7 mM)
-
Potassium persulfate solution (e.g., 2.45 mM)
-
Test compounds and standard (e.g., Trolox or ascorbic acid)
-
Spectrophotometer or microplate reader
Procedure:
-
Generate the ABTS•+ radical cation by mixing equal volumes of ABTS stock solution and potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[7]
-
Dilute the ABTS•+ solution with a suitable solvent to obtain an absorbance of approximately 0.70 at 734 nm.
-
Add the test compound or standard to the diluted ABTS•+ solution.
-
After a set incubation time, measure the absorbance at 734 nm.[6]
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the IC50 value from the concentration-inhibition curve.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of antioxidants to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) at a low pH. This reduction results in the formation of a colored ferrous-probe complex, which is measured spectrophotometrically.[8]
Reagents and Equipment:
-
FRAP reagent: a mixture of acetate buffer (pH 3.6), 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) solution, and ferric chloride (FeCl₃) solution in a 10:1:1 ratio.[9]
-
Test compounds and a ferrous sulfate or other suitable standard.
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare the FRAP reagent fresh before use and warm it to 37°C.[9]
-
Add the test compound or standard to the FRAP reagent.
-
Incubate the mixture at 37°C for a specific time (e.g., 4 minutes).[10]
-
Measure the absorbance of the colored solution at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of ferrous ions.
Antioxidant Mechanism and Signaling
Ascorbic acid is a well-known antioxidant that can neutralize free radicals by donating electrons.[4][7] This action prevents cellular damage by inhibiting the oxidation of other molecules. Thiazole derivatives with antioxidant properties are also believed to act through similar mechanisms, primarily by donating a hydrogen atom or an electron to scavenge reactive oxygen species (ROS).
Conclusion
The presented data indicates that novel thiazole derivatives are a promising class of compounds with significant antioxidant potential. Several synthesized thiazoles have demonstrated antioxidant capacities comparable to, and in some cases exceeding, that of ascorbic acid in in vitro assays.[2][3] The versatility in the chemical structure of thiazoles allows for modifications that can enhance their antioxidant activity. Further in vivo studies are warranted to fully elucidate their therapeutic potential in combating conditions associated with oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. benchchem.com [benchchem.com]
- 7. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ultimatetreat.com.au [ultimatetreat.com.au]
- 10. ultimatetreat.com.au [ultimatetreat.com.au]
Comparative study of antimicrobial spectrum for different thiazole analogs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Thiazole Analogs' Performance with Supporting Experimental Data.
The relentless rise of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Thiazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. This guide provides a comparative analysis of the antimicrobial efficacy of different thiazole analogs, supported by experimental data from recent studies. The information is intended to aid researchers and drug development professionals in identifying promising lead compounds and understanding the structure-activity relationships that govern their antimicrobial potential.
Quantitative Antimicrobial Activity of Thiazole Analogs
The antimicrobial efficacy of a compound is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table summarizes the MIC values of various thiazole analogs against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. Lower MIC values indicate greater potency.
| Compound ID/Series | Microorganism | MIC (µg/mL) | Reference |
| Thiazolyl Pyrazoles (6a-h, 11a-f) | Staphylococcus aureus (Gram+) | Not specified in abstract | [1] |
| Bacillus subtilis (Gram+) | Not specified in abstract | [1] | |
| Escherichia coli (Gram-) | Not specified in abstract | [1] | |
| Proteus vulgaris (Gram-) | Not specified in abstract | [1] | |
| Aspergillus fumigatus (Fungus) | Not specified in abstract | [1] | |
| Candida albicans (Fungus) | Not specified in abstract | [1] | |
| Thiazole Hydrazines (4a, 4b, 4c, 4e, 4g, 4k) | Staphylococcus aureus (Gram+) | Lower than Ampicillin | [2] |
| Escherichia coli (Gram-) | More potent than Ampicillin (100 µg/mL) | [2] | |
| Pseudomonas aeruginosa (Gram-) | Less active than Chloramphenicol | [2] | |
| Streptococcus pyogenes (Gram-) | Less active than Chloramphenicol | [2] | |
| Candida albicans (Fungus) | Lower activity than Nystatin | [2] | |
| 4-(4-bromophenyl)-thiazol-2-amine derivatives (43a, 43b, 43c, 43d) | Staphylococcus aureus (Gram+) | 16.1 µM (for 43a) | [3] |
| Escherichia coli (Gram-) | 16.1 µM (for 43a) | [3] | |
| Bacillus subtilis (Gram+) | 28.8 µM (for 43c) | [3] | |
| Aspergillus niger (Fungus) | 16.2 µM (for 43b) | [3] | |
| Heteroaryl(aryl) thiazole derivatives (1-9) | Various Bacteria | 0.17 to >3.75 mg/mL | [4] |
| Various Fungi | 0.06 to 0.47 mg/mL | [4] | |
| Benzo[d]thiazole derivatives (13, 14) | Methicillin-resistant S. aureus (MRSA) | 50–75 µg/mL | [5] |
| Escherichia coli (Gram-) | 50–75 µg/mL | [5] | |
| Aspergillus niger (Fungus) | 50–75 µg/mL | [5] | |
| Thiazole-based Thiazolidinones | Gram-positive & Gram-negative Bacteria | 2.3-39.8 µmol/ml x 10⁻² | [6] |
| Yeasts and Molds | 0.3-38.6 µmol/ml x 10⁻² | [6] |
Experimental Protocols
The determination of the antimicrobial spectrum of thiazole analogs typically involves standardized in vitro susceptibility testing methods. The following is a generalized protocol based on the methodologies cited in the reviewed literature.[1][2][4]
Microorganism Strains
A panel of clinically relevant microorganisms is selected, including:
-
Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa
-
Fungal strains: Candida albicans, Aspergillus niger
Reference strains are typically obtained from recognized culture collections such as the American Type Culture Collection (ATCC) or the National Collection of Type Cultures (NCTC).
Preparation of Inoculum
Bacterial and fungal cultures are grown on appropriate agar media (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) at 37°C for 24-48 hours. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi. This suspension is further diluted to achieve the desired final inoculum concentration for the assay.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Compound Preparation: The thiazole analogs are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Serial Dilutions: A series of twofold serial dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Controls: Positive control wells (microorganism in broth without the test compound) and negative control wells (broth only) are included on each plate. A standard antibiotic (e.g., ampicillin, chloramphenicol, ketoconazole) is often used as a reference drug.[2]
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Experimental Workflow
The following diagram illustrates the typical workflow for determining the antimicrobial spectrum of thiazole analogs.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Mechanism of Action: A Brief Overview
The precise mechanisms of action for all thiazole analogs are not fully elucidated and can vary depending on the specific chemical structure. However, some studies suggest that these compounds may exert their antimicrobial effects through various pathways. For instance, some thiazole derivatives have been shown to inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[7] Another proposed mechanism involves the disruption of the bacterial cell membrane, leading to leakage of cellular contents and ultimately cell death.[8] The amphiphilic nature of some thiazole derivatives may facilitate their interaction with and penetration of microbial cell membranes.[8]
The following diagram illustrates a generalized signaling pathway for the inhibition of bacterial DNA gyrase by certain thiazole analogs.
Caption: Inhibition of Bacterial DNA Gyrase Pathway.
This guide provides a foundational comparison of the antimicrobial spectrum of various thiazole analogs. Further research, including in vivo efficacy studies and detailed mechanistic investigations, is crucial for the development of these promising compounds into clinically effective antimicrobial agents.
References
- 1. mdpi.com [mdpi.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. jchemrev.com [jchemrev.com]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazole-Based Thiazolidinones as Potent Antimicrobial Agents. Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling 2-Acetamido-5-methylthiazole
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plan for 2-Acetamido-5-methylthiazole, a compound that requires careful handling due to its potential health hazards.
Hazard Summary
This compound is classified as a hazardous substance with the following primary risks:
-
Skin Irritation: Causes skin irritation upon contact.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
-
Harmful if Swallowed: Poses a risk of harm if ingested.
A thorough understanding of these hazards, as outlined in the Safety Data Sheet (SDS), is the first step in safe handling.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial to mitigate the risks associated with this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. For extended handling, consider double-gloving. Change gloves immediately if contaminated. |
| Eyes | Safety goggles | Chemical splash goggles are mandatory to provide a seal around the eyes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Body | Laboratory coat | A long-sleeved, buttoned lab coat made of a suitable chemical-resistant material should be worn at all times in the laboratory. |
| Respiratory | Use in a well-ventilated area | All handling of solid this compound should be performed in a certified chemical fume hood to minimize the risk of inhalation. |
| Feet | Closed-toe shoes | Sturdy, closed-toe shoes are required to protect against spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential for the safe handling of this compound from receipt to experimental use.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Ensure the container is tightly sealed and clearly labeled with the chemical name and hazard warnings.
2. Weighing the Compound:
-
All weighing procedures must be conducted within a chemical fume hood.[1]
-
Prepare the balance by placing a tared weighing boat or paper on the scale.[2]
-
Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula.[2]
-
Avoid creating dust. If any material is spilled, clean it up immediately following the spill response protocol.[2]
-
Once weighed, securely close the primary container.
3. Experimental Use:
-
When transferring the weighed compound to a reaction vessel, do so within the fume hood.
-
Ensure all glassware and equipment are clean and dry.
-
If dissolving the compound, add the solvent slowly to avoid splashing.
-
Maintain a clean and organized workspace throughout the experiment.
4. Spill Response:
-
In the event of a small spill, contain the material using an inert absorbent such as sand or vermiculite.[3][4]
-
Carefully sweep up the absorbed material and place it in a designated hazardous waste container.[4][5][6]
-
Decontaminate the spill area with an appropriate cleaning agent.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
All solid waste contaminated with this compound, including weighing paper, gloves, and absorbent materials, must be collected in a dedicated, clearly labeled hazardous waste container.[3][4]
-
The container should be made of a compatible material and kept securely sealed when not in use.[3][4]
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.
2. Labeling:
-
The hazardous waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Irritant," "Harmful if Swallowed").[3]
3. Storage of Waste:
-
Store the hazardous waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[3]
-
Do not dispose of this compound down the drain or in the regular trash.[3]
By adhering to these safety protocols and operational plans, researchers can minimize their risk of exposure and ensure the safe and responsible handling of this compound in the laboratory.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
